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  • Product: 2-Chloro-4-hydroxybenzenecarboximidamide
  • CAS: 1260883-61-1

Core Science & Biosynthesis

Foundational

Precision Analytics: Molecular Weight & Physicochemical Profiling of 2-Chloro-4-hydroxybenzenecarboximidamide

Content Type: Technical Whitepaper Subject: 2-Chloro-4-hydroxybenzenecarboximidamide (CAS 1260883-61-1) Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers Executive Summary In the high-st...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Subject: 2-Chloro-4-hydroxybenzenecarboximidamide (CAS 1260883-61-1) Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers

Executive Summary

In the high-stakes environment of structure-based drug design (SBDD), the benzamidine scaffold serves as a critical pharmacophore, particularly for targeting serine proteases (e.g., Thrombin, Factor Xa, Trypsin). 2-Chloro-4-hydroxybenzenecarboximidamide (CAS 1260883-61-1) represents a specialized intermediate where the electronic and steric properties of the amidine headgroup are modulated by ortho-chloro and para-hydroxy substitutions.

Accurate molecular weight determination is not merely a box-checking exercise; it is the fundamental basis for stoichiometric precision in synthesis and the primary validation metric in high-throughput screening (HTS) libraries. This guide provides a definitive technical analysis of the physicochemical properties, mass spectrometry profiling, and handling protocols for this specific chemical entity.

Part 1: Structural & Molecular Weight Analysis

The Physicochemical Identity

The molecule consists of a benzene core substituted with three distinct functional groups: a carboximidamide (amidine) group at position 1, a chlorine atom at position 2, and a hydroxyl group at position 4.

Table 1: Core Chemical Data

PropertyValueNotes
IUPAC Name 2-Chloro-4-hydroxybenzenecarboximidamideAlso known as 2-Chloro-4-hydroxybenzamidine
CAS Registry Number 1260883-61-1 Unique identifier for database verification
Molecular Formula C₇H₇ClN₂O Count: 7 C, 7 H, 1 Cl, 2 N, 1 O
Average Molecular Weight 170.596 g/mol Based on standard atomic weights
Monoisotopic Mass 170.0247 Da Based on ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O
Exact Mass ([M+H]⁺) 171.0325 Da For ESI-MS detection (Positive Mode)
Theoretical Calculation Logic

For high-precision analytical work (e.g., HRMS), relying on "Average Molecular Weight" is insufficient due to the significant mass defect and isotopic distribution of Chlorine.

  • Carbon (C₇):

    
    
    
  • Hydrogen (H₇):

    
    
    
  • Nitrogen (N₂):

    
    
    
  • Oxygen (O₁):

    
    
    
  • Chlorine (Cl₁ - ³⁵Cl):

    
    
    
  • Total Monoisotopic Mass: 170.02471 Da

Critical Insight: The presence of Chlorine creates a distinct "A+2" isotopic signature. While the monoisotopic mass is ~170.02, the mass spectrum will show a secondary peak at ~172.02 with approximately 32% relative abundance (due to ³⁷Cl).

Part 2: Mass Spectrometry Profiling (The "Fingerprint")

The Chlorine Isotope Effect

In drug development, confirming the identity of chlorinated intermediates requires analyzing the isotopic envelope. Unlike simple organic molecules where the M+1 peak (¹³C) is minor, 2-Chloro-4-hydroxybenzenecarboximidamide exhibits a characteristic 3:1 intensity ratio between the ³⁵Cl and ³⁷Cl isotopologues.

Visualizing the Fragmentation Logic: The following diagram illustrates the expected ionization and fragmentation pathway in Electrospray Ionization (ESI) MS/MS, which is critical for confirming the structure during QC.

MS_Fragmentation M_H Precursor Ion [M+H]+ m/z 171.03 (100%) m/z 173.03 (~33%) Frag_NH3 Loss of NH3 [M+H - 17]+ m/z ~154.0 M_H->Frag_NH3 - NH3 (Amidine characteristic) Frag_CO Loss of CO (Phenolic) [M+H - 28]+ m/z ~143.0 M_H->Frag_CO - CO (Phenol characteristic) Frag_Comb Combined Loss (NH3 + CO) m/z ~126.0 Frag_NH3->Frag_Comb - CO

Figure 1: Predicted ESI-MS/MS fragmentation pathway. The loss of ammonia (17 Da) is diagnostic for the amidine functionality.

Analytical Protocol: LC-MS Verification

Objective: Confirm purity and identity of 2-Chloro-4-hydroxybenzenecarboximidamide.

Reagents:

  • LC-MS Grade Acetonitrile (ACN).

  • Milli-Q Water.

  • Formic Acid (FA).

Workflow:

  • Sample Prep: Dissolve 1 mg of substance in 1 mL of 50:50 Water:ACN with 0.1% FA. Vortex for 30 seconds.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% FA.

    • B: ACN + 0.1% FA.

  • Gradient: 5% B to 95% B over 5 minutes. (Amidine is polar; expect early elution).

  • Detection: ESI Positive Mode.

    • Scan Range: 100–500 m/z.

    • Target: Look for the [M+H]⁺ doublet at 171/173.

Part 3: Salt Forms & Stoichiometry

In synthesis and biological assays, this molecule is rarely used as a free base due to the high basicity of the amidine group (pKa ~11–12). It is most commonly isolated as a Hydrochloride (HCl) salt .[1]

Stoichiometric Impact:

  • Free Base MW: 170.59 g/mol [2]

  • Monohydrochloride Salt (C₇H₇ClN₂O · HCl):

    • MW Calculation:

      
      
      
  • Dosing Implication: If your protocol calls for 10 µM of the inhibitor, using the HCl salt mass without correction will result in an 18% under-dosing error .

Handling Precaution: Amidine salts are often hygroscopic. When weighing for precise IC50 assays:

  • Equilibrate the vial to room temperature before opening.

  • Weigh quickly or use a dry box.

  • Store stock solutions (DMSO) at -20°C; avoid repeated freeze-thaw cycles which can degrade the amidine to an amide (hydrolysis).

Part 4: Drug Development Context[7]

Why this molecule? The 2-Chloro-4-hydroxybenzenecarboximidamide structure is a "privileged scaffold" in medicinal chemistry.

  • Amidine (P1 Ligand): Mimics the side chain of Arginine, forming a critical salt bridge with the Aspartate residue (Asp189 in Trypsin) at the bottom of the S1 specificity pocket of serine proteases.

  • 2-Chloro (Ortho): Provides steric bulk that can twist the phenyl ring relative to the amidine, potentially improving selectivity by excluding the molecule from smaller S1 pockets of related proteases. It also lowers the pKa of the amidine slightly via inductive effects, potentially improving membrane permeability.

  • 4-Hydroxy (Para): Acts as a hydrogen bond donor/acceptor, often interacting with structural water molecules or backbone carbonyls in the enzyme active site.

SAR_Logic Center 2-Cl-4-OH-Benzamidine Amidine Amidine Group (Arg Mimic) Center->Amidine Chloro 2-Chloro (Steric/Electronic) Center->Chloro Hydroxy 4-Hydroxy (H-Bonding) Center->Hydroxy Target Serine Protease (Asp189 Interaction) Amidine->Target Salt Bridge

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional role of each substituent.

References

  • ChemSRC. (2025). 2-Chloro-4-hydroxybenzenecarboximidamide - CAS 1260883-61-1. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Benzamidine. (Contextual Reference for Amidine Properties). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Physical Properties of 2-Chloro-4-hydroxybenzenecarboximidamide

This guide details the physical properties, characterization protocols, and experimental handling of 2-Chloro-4-hydroxybenzenecarboximidamide (also known as 2-Chloro-4-hydroxybenzamidine).[1][2] Part 1: Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physical properties, characterization protocols, and experimental handling of 2-Chloro-4-hydroxybenzenecarboximidamide (also known as 2-Chloro-4-hydroxybenzamidine).[1][2]

Part 1: Executive Summary & Molecular Identity[1][2]

2-Chloro-4-hydroxybenzenecarboximidamide is a functionalized benzamidine derivative characterized by a halogenated phenolic scaffold.[1][2] It serves as a critical intermediate in the synthesis of serine protease inhibitors (e.g., trypsin, thrombin, and Factor Xa inhibitors) and as a fragment for structure-activity relationship (SAR) studies in medicinal chemistry.[2][3] Its dual functionality—combining a basic amidine group with an acidic phenolic moiety—imparts unique zwitterionic character and pH-dependent solubility profiles essential for drug formulation.[1][2]

Molecular Identity Table
PropertyDetail
IUPAC Name 2-Chloro-4-hydroxybenzenecarboximidamide
Common Synonyms 2-Chloro-4-hydroxybenzamidine; 4-Hydroxy-2-chlorobenzamidine
CAS Registry Number 1260883-61-1
Molecular Formula C₇H₇ClN₂O
Molecular Weight 170.59 g/mol
SMILES NC(=N)c1ccc(O)cc1Cl
InChI Key BMVWDKGOYYLUKH-UHFFFAOYSA-N

Part 2: Physicochemical Profile[1][2][8][9]

The physical behavior of this molecule is dominated by the interplay between the highly basic amidine group and the weakly acidic phenol, modulated by the electron-withdrawing chlorine atom at the ortho position to the amidine.[1][2]

Key Physical Properties
PropertyValue (Experimental/Predicted)Context & Implications
Physical State Solid (Crystalline powder)Typically isolated as a hydrochloride salt due to amidine basicity.[1][2]
Melting Point >200 °C (Decomposes)High lattice energy typical of benzamidine salts.[1][2][3]
pKa (Basic) 10.5 – 11.2 (Amidine)The 2-Cl substituent (inductive withdrawal) slightly lowers the pKa compared to unsubstituted benzamidine (11.6).[2][3]
pKa (Acidic) 8.8 – 9.2 (Phenol)Acidity is enhanced by the electron-withdrawing Cl and the cationic amidine group.[1][2][3]
LogP (Octanol/Water) ~0.3 – 0.8Low lipophilicity due to polarity; highly soluble in aqueous buffers at physiological pH.[1][2][3]
Solubility High in DMSO, MeOH, Water (pH < 9)Solubility decreases near the isoelectric point (zwitterionic form).[1][2][3]

*Values derived from substituent contribution algorithms (ACD/Labs, ChemAxon) where specific experimental literature is sparse.

Structural Diagram: Electronic Effects

The following diagram illustrates the electronic push-pull mechanism affecting the molecule's reactivity and pKa.

ElectronicEffects Amidine Amidine Group (Basic Center) Ring Benzene Scaffold Amidine->Ring Attached at C1 Chlorine 2-Chloro Substituent (-I Effect) Chlorine->Amidine Inductive Withdrawal Lowers pKa Chlorine->Ring Attached at C2 Hydroxyl 4-Hydroxy Group (+R / -I Effect) Hydroxyl->Amidine Resonance Donation Modulates binding Hydroxyl->Ring Attached at C4

Caption: Electronic influence of substituents on the benzamidine core.[1][2][3] The 2-Cl group inductively destabilizes the protonated amidine, slightly lowering pKa.[1][2]

Part 3: Experimental Characterization Protocols

To ensure scientific integrity, the following protocols characterize the molecule's purity and ionization state. These are self-validating systems designed for reproducibility.[1][2]

Protocol 1: Potentiometric pKa Determination

Objective: To accurately determine the ionization constants of the amphoteric molecule.

  • Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water containing 0.1 M KCl (ionic strength adjustor).

  • Titration:

    • Acidify to pH 2.0 using 0.1 M HCl.[2]

    • Titrate with 0.1 M carbonate-free NaOH under nitrogen atmosphere.

  • Data Acquisition: Record pH vs. volume of titrant.

  • Analysis: Use the Bjerrum method or Gran plot analysis to identify inflection points.[1][2]

    • First Inflection: Deprotonation of the phenol (pKa ~9).[2][3]

    • Second Inflection: Deprotonation of the amidinium ion (pKa ~11).[2][3]

  • Validation: The titration curve must show two distinct buffering regions. If regions overlap, use UV-metric titration (spectrophotometric shift) for higher resolution.[1][2][3]

Protocol 2: Solubility Profiling (Shake-Flask Method)

Objective: To establish the saturation solubility in standard drug discovery solvents.

  • Excess Addition: Add excess solid compound to 1 mL of solvent (Water, DMSO, Ethanol, PBS pH 7.4).

  • Equilibration: Agitate at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF membrane.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

    • Mobile Phase: 10% Acetonitrile / 90% Water (0.1% TFA).[2][3]

    • Standard Curve: Prepare a 5-point calibration curve (1–100 µM) in DMSO.[2][3]

Part 4: Synthesis & Handling Logic[1][2]

Synthetic Route Logic

The most reliable synthesis of this amidine proceeds from the corresponding nitrile, 2-chloro-4-hydroxybenzonitrile .[1][2]

  • Pinner Reaction (Classic):

    • React nitrile with anhydrous HCl in dry ethanol/methanol to form the imidate ester hydrochloride.[2]

    • Treat the intermediate with ammonia (NH₃) in methanol to generate the amidine.[2][3]

  • Hydroxylamine Route (Alternative):

    • React nitrile with hydroxylamine to form the amidoxime.[2]

    • Reduce the amidoxime (H₂/Pd-C or Zn/Acetic Acid) to the amidine.[2][3]

Storage & Stability
  • Hygroscopicity: As a salt (HCl), the compound is hygroscopic.[1][2][3] Store in a desiccator at -20°C.

  • Oxidation: The phenolic group is susceptible to oxidation.[1][2] Store under inert gas (Argon/Nitrogen).

Workflow: Purity Assessment

PurityWorkflow Sample Crude Sample HPLC HPLC-UV/MS Analysis (C18 Column, 0.1% TFA) Sample->HPLC NMR 1H NMR (DMSO-d6) Check Aromatic Region Sample->NMR Decision Purity > 95%? HPLC->Decision Recrystallize Recrystallize (iPrOH / Water) Decision->Recrystallize No Release Release for Assay Decision->Release Yes Recrystallize->Sample Re-test

Caption: Decision tree for purity validation prior to biological screening.

References

  • Chemical Identity & CAS: ChemSrc. (2025). 2-Chloro-4-hydroxybenzenecarboximidamide Physicochemical Properties. Link

  • Benzamidine pKa Context: Leito, I., et al. (2019).[2][3] Experimental basicity data in non-aqueous media. University of Tartu.[2] Link

  • Synthetic Precursor (Nitrile): Sigma-Aldrich. (2024).[2][3] 2-Chloro-4-hydroxybenzonitrile Product Sheet. Link

  • General Benzamidine Synthesis: Judkins, B. D., et al. (1996).[2][3] A Versatile Synthesis of Amidines from Nitriles via Amidoximes. Synthetic Communications, 26(23).[2][3]

  • Solubility Protocols: Avdeef, A. (2003).[2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2]

Sources

Foundational

An In-depth Technical Guide to the Aqueous and DMSO Solubility of 2-Chloro-4-hydroxybenzamidine

This guide provides a comprehensive technical overview of the solubility of 2-Chloro-4-hydroxybenzamidine in two critical solvents for biomedical research: Water and Dimethyl Sulfoxide (DMSO). As researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the solubility of 2-Chloro-4-hydroxybenzamidine in two critical solvents for biomedical research: Water and Dimethyl Sulfoxide (DMSO). As researchers, scientists, and drug development professionals, understanding the solubility of a compound is a cornerstone of reliable and reproducible experimental work, from early-stage discovery to formulation development.[1][2][3] This document moves beyond a simple data sheet, offering a deep dive into the theoretical considerations that govern the solubility of 2-Chloro-4-hydroxybenzamidine and providing detailed, field-proven protocols for its empirical determination.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This means that compounds tend to dissolve in solvents with similar polarity.[5] An examination of the molecular structure of 2-Chloro-4-hydroxybenzamidine allows us to form a hypothesis regarding its solubility in the highly polar, protic solvent water, versus the highly polar, aprotic solvent DMSO.

2-Chloro-4-hydroxybenzamidine possesses several functional groups that influence its solubility:

  • Aromatic Ring: The benzene ring is inherently nonpolar and tends to decrease water solubility.

  • Chloro Group (-Cl): This electron-withdrawing group is hydrophobic and further contributes to lower aqueous solubility.

  • Hydroxy Group (-OH): As a hydrogen bond donor and acceptor, the phenolic hydroxyl group enhances polarity and can improve water solubility.

  • Amidine Group (-C(=NH)NH2): This basic functional group is highly polar and capable of forming multiple hydrogen bonds, which is expected to significantly contribute to its solubility in polar solvents. It can also be protonated in acidic aqueous solutions, forming a salt and thereby increasing water solubility.

In Water: The presence of the polar hydroxyl and amidine groups suggests that 2-Chloro-4-hydroxybenzamidine will exhibit some degree of aqueous solubility. These groups can interact favorably with the polar water molecules through hydrogen bonding. However, the nonpolar aromatic ring and the chloro substituent will counteract this, likely resulting in limited or moderate water solubility. The pH of the aqueous medium will also play a crucial role; in acidic conditions, the basic amidine group will be protonated, leading to enhanced solubility.

In DMSO: Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent. It can act as a hydrogen bond acceptor but not a donor. Its ability to disrupt the intermolecular forces in solid compounds, including the crystal lattice energy, often makes it an excellent solvent for a wide range of organic molecules.[6] For 2-Chloro-4-hydroxybenzamidine, DMSO is expected to be a very effective solvent. It will readily solvate the polar functional groups and the aromatic ring. It is for this reason that DMSO is a common solvent for creating high-concentration stock solutions of test compounds in drug discovery.[7][8]

The following diagram illustrates the key structural features of 2-Chloro-4-hydroxybenzamidine that influence its solubility.

G cluster_molecule 2-Chloro-4-hydroxybenzamidine cluster_properties Structural Influences on Solubility mol A Aromatic Ring (Nonpolar, decreases H2O solubility) mol->A B Chloro Group (-Cl) (Hydrophobic, decreases H2O solubility) mol->B C Hydroxy Group (-OH) (Polar, H-bond donor/acceptor, increases H2O solubility) mol->C D Amidine Group (-C(=NH)NH2) (Highly polar, multiple H-bonds, increases H2O solubility) mol->D

Caption: Key functional groups of 2-Chloro-4-hydroxybenzamidine and their expected influence on solubility.

Quantitative Solubility Data

While specific quantitative solubility data for 2-Chloro-4-hydroxybenzamidine is not widely available in the public domain, the following table is provided as a template for researchers to populate with their experimental findings. The subsequent sections of this guide detail the protocols for obtaining this critical data.

SolventSolubility TypeTemperature (°C)Solubility (µg/mL)Molar Solubility (µM)
Water (pH 7.4)Thermodynamic25User DeterminedUser Determined
DMSOThermodynamic25User DeterminedUser Determined
Water (pH 7.4)Kinetic25User DeterminedUser Determined

Experimental Protocols for Solubility Determination

A clear distinction must be made between two types of solubility measurements: thermodynamic and kinetic.[9][10]

  • Thermodynamic Solubility: This is the true equilibrium solubility, where the dissolved compound is in equilibrium with its solid form.[1][9] It is a time-intensive but highly accurate measurement, crucial for formulation and development.[11]

  • Kinetic Solubility: This measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.[8] It's a high-throughput method often used in early drug discovery for a rapid assessment.[7][8]

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[4] It involves agitating an excess of the solid compound in the solvent until equilibrium is reached.[4]

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 2-Chloro-4-hydroxybenzamidine (e.g., 2-5 mg) to a known volume (e.g., 1-2 mL) of the desired solvent (Water or DMSO) in a glass vial. The presence of undissolved solid is essential to ensure saturation.[12]

  • Equilibration:

    • Seal the vials securely and place them on an orbital shaker or use a magnetic stirrer.

    • Agitate the samples at a constant temperature (e.g., 25°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[4]

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.45 µm PTFE) that does not absorb the compound.[4]

  • Quantification:

    • The concentration of 2-Chloro-4-hydroxybenzamidine in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1][4]

    • Prepare a calibration curve using standard solutions of the compound at known concentrations to ensure accurate quantification.[12][13]

  • Data Reporting:

    • The solubility is typically reported in units of mass per volume (e.g., µg/mL) or as molarity (µM) at the specified temperature.[4][13]

The following diagram outlines the workflow for the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Kinetic Solubility Determination

Kinetic solubility is often determined using methods like nephelometry (light scattering) or by direct UV analysis after filtration.[7][8] This protocol describes a common approach where a DMSO stock solution is diluted into an aqueous buffer.

  • Prepare Stock Solution:

    • Dissolve 2-Chloro-4-hydroxybenzamidine in DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[7][9]

  • Plate Setup:

    • In a microtiter plate, dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into each well.[7]

  • Add Aqueous Buffer:

    • Add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve a range of final compound concentrations.[7]

  • Mix and Incubate:

    • Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 1-2 hours).[7]

  • Detection of Precipitation:

    • Measure the turbidity or light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[7][8]

    • Alternatively, the solutions can be filtered, and the concentration of the dissolved compound in the filtrate can be measured by UV spectrophotometry or LC-MS/MS.[8][9]

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration of the compound that does not produce a precipitate under these conditions.

The following diagram illustrates the kinetic solubility determination workflow.

G A Prepare High-Concentration DMSO Stock Solution B Dispense Stock into Microtiter Plate Wells A->B C Add Aqueous Buffer to Create Dilution Series B->C D Mix and Incubate (e.g., 1-2 hours) C->D E Measure for Precipitation D->E F Nephelometry (Light Scattering) E->F G Filtration & UV/LC-MS Quantification E->G H Determine Highest Soluble Concentration F->H G->H

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

A comprehensive understanding of the solubility of 2-Chloro-4-hydroxybenzamidine in both aqueous and organic solvents is a prerequisite for its successful application in research and development. While its chemical structure suggests limited to moderate solubility in water and high solubility in DMSO, empirical determination is essential. The protocols provided in this guide for both thermodynamic and kinetic solubility offer robust and validated methodologies for obtaining this critical data. By applying these techniques, researchers can ensure the quality and reliability of their experimental outcomes and make informed decisions in the drug discovery and development process.

References

  • General Experimental Protocol for Determining Solubility. (n.d.). Benchchem.
  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.
  • ADME Solubility Assay. (n.d.). BioDuro.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • EXPERIMENT 1 DETERMIN
  • Holm, J., Henriksen, T., & Bjerre, C. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review.
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds. (n.d.). Benchchem.
  • Aqueous Kinetic Solubility. (n.d.).
  • Thermodynamic Solubility Assay. (n.d.). Evotec.
  • Thermodynamic Solubility Assay. (n.d.). Domainex.
  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • What factors affect solubility? (2022, April 18).
  • Study of some basic factors influencing the solubility of small-molecule inhibitors. (n.d.).
  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (n.d.).
  • Tetko, I. V., Tanchuk, V. Y., & Villa, A. E. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current drug discovery technologies, 3(2), 91–101.
  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions.
  • 4 Factors Affecting Solubility Of Drugs. (2022, February 28). Drug Delivery Leader.
  • 2-Chloro-4-hydroxybenzamide. (n.d.).
  • 2-Chloro-4-hydroxybenzamide | 1046818-83-0. (n.d.).
  • Benzaldehyde, 2-chloro-4-hydroxy-. (n.d.). Cheméo.
  • Solubility profile of 4-Hydroxybenzamide in different solvents. (n.d.). Benchchem.
  • Solubility and stability of 2-Chlorothiobenzamide in different solvents. (n.d.). Benchchem.
  • 1394953-48-0 | 2-Chloro-n,n-diethyl-4-hydroxybenzamide. (n.d.). ChemScene.
  • 2-Chloro-4-hydroxybenzaldehyde, 97% 5 g | Buy Online. (n.d.). Thermo Scientific Alfa Aesar.
  • PRODUCT INFORM
  • 2-Hydroxy-4-methylbenzaldehyde | Endogenous Metabolite. (n.d.). MedChemExpress.

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Exploratory

Safety and Handling Whitepaper: 2-Chloro-4-hydroxybenzenecarboximidamide in Preclinical Drug Development

Executive Summary & Physicochemical Profiling In preclinical drug discovery, bifunctional pharmacophores present unique handling challenges due to their complex toxicological profiles. 2-Chloro-4-hydroxybenzenecarboximid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

In preclinical drug discovery, bifunctional pharmacophores present unique handling challenges due to their complex toxicological profiles. 2-Chloro-4-hydroxybenzenecarboximidamide (CAS: 1260883-61-1)[1] is a highly specialized building block. Structurally, it combines a basic benzamidine moiety—a classic motif for serine protease inhibition and NMDA receptor modulation[2]—with a 2-chloro-4-hydroxybenzene ring.

As a Senior Application Scientist, I approach this compound not just as a chemical hazard, but as a biologically active agent. The juxtaposition of a hydrogen-bonding amidine and a lipophilic, weakly acidic chlorophenol dictates both its utility in target binding and its off-target toxicity. Understanding the causality behind its physicochemical behavior is paramount for designing safe, self-validating laboratory workflows.

Quantitative Physicochemical Data

To predict the compound's behavior in solution and its biological partitioning, we must first analyze its fundamental properties.

PropertyValueCausality / Implication for Handling
CAS Number 1260883-61-1Unique identifier for inventory and regulatory tracking.
Molecular Formula C₇H₇ClN₂OHalogenated organic; requires specific halogenated waste segregation.
Molecular Weight 170.59 g/mol Low molecular weight facilitates rapid dermal and mucosal absorption.
Structural Motifs Benzamidine, ChlorophenolZwitterionic potential; highly irritating to mucous membranes.
Solubility DMSO, MethanolRequires polar aprotic or protic organic solvents for stock solutions.

Toxicological Mechanisms & Hazard Causality

The hazards associated with 2-chloro-4-hydroxybenzenecarboximidamide are not arbitrary; they are a direct consequence of its molecular architecture.

Mechanism of Toxicity: Mitochondrial Uncoupling

The most critical hidden hazard of this compound stems from its chlorophenol moiety. Chlorinated phenols are well-documented uncouplers of oxidative phosphorylation[3].

  • The Causality: The lipophilic nature of the chlorobenzene ring allows the molecule to readily penetrate the inner mitochondrial membrane. Once inside, the weakly acidic phenolic hydroxyl group (pKa ~8-9) acts as a proton shuttle. It releases protons into the mitochondrial matrix, effectively dissipating the electrochemical proton gradient required by ATP synthase.

  • The Consequence: This uncoupling leads to rapid ATP depletion. The cell attempts to compensate by upregulating cellular respiration, which paradoxically generates lethal amounts of Reactive Oxygen Species (ROS), culminating in cellular apoptosis or necrosis.

Mechanism Cmpd 2-Chloro-4-hydroxy- benzamidine Mito Mitochondrial Membrane Cmpd->Mito Lipophilic Penetration Uncouple Proton Gradient Disruption Mito->Uncouple Chlorophenol Effect Tox ATP Depletion & Cell Death Uncouple->Tox Oxidative Stress

Fig 1. Chlorophenol-mediated mitochondrial uncoupling and toxicity pathway.

GHS Classification & Hazard Summary

Based on the structural alerts of the benzamidine and chlorophenol groups, the compound triggers specific Globally Harmonized System (GHS) classifications.

GHS CodeHazard StatementMechanistic Cause
H315 Causes skin irritationDisruption of epidermal lipid bilayers by the lipophilic chlorophenol.
H319 Causes serious eye irritationProtonation of the basic amidine group upon contact with ocular fluid.
H335 May cause respiratory irritationFine powder inhalation leads to localized uncoupling in alveolar cells.

Risk Mitigation & Self-Validating Experimental Workflows

To mitigate the risks of aerosolization and dermal exposure, standard "weigh and transfer" methods are insufficient. I mandate a Closed-System Gravimetric Workflow . This protocol is a self-validating system: the success and safety of the procedure are mathematically proven by mass balance, ensuring no material is lost to the environment.

Step-by-Step Methodology: Closed-System Dissolution

Step 1: Environmental Preparation & PPE

  • Action: Conduct all work within a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood. Don double nitrile gloves (chlorophenols can permeate latex), safety goggles, and a dedicated lab coat.

  • Causality: Double-gloving provides a sacrificial layer. If the outer glove is contaminated, it can be removed immediately without exposing the skin, breaking the chain of exposure.

Step 2: Gravimetric Tare (The Self-Validation Baseline)

  • Action: Place a clean, dry, amber glass vial (with a PTFE-lined septum cap) on the analytical balance. Tare the balance.

  • Action: Inside the hood, carefully transfer an estimated amount of 2-chloro-4-hydroxybenzenecarboximidamide into the vial. Cap the vial tightly before removing it from the hood.

  • Validation: Weigh the capped vial. The recorded mass is your absolute compound mass. Because the vial is sealed, there is zero risk of powder aerosolization during transport or measurement.

Step 3: In Situ Solubilization

  • Action: Calculate the exact volume of anhydrous DMSO required to achieve the target stock concentration (e.g., 10 mM) based on the gravimetric mass (MW: 170.59).

  • Action: Using a chemically resistant syringe, pierce the PTFE septum of the capped vial and inject the calculated volume of DMSO.

  • Causality: Injecting solvent directly through the septum eliminates the need to open the vial, preventing the release of hazardous micro-dust. DMSO is chosen because it easily solvates both the polar amidine and the lipophilic chlorophenol.

Step 4: Decontamination & Waste Segregation

  • Action: Wipe down the exterior of the vial and all hood surfaces with a 10% bleach solution, followed by 70% ethanol. Dispose of all consumables in a designated halogenated organic waste stream.

  • Causality: Bleach (sodium hypochlorite) facilitates the oxidative breakdown of the benzamidine moiety, neutralizing its biological activity prior to disposal.

Workflow Step1 1. Fume Hood Prep (Verify Airflow) Step2 2. Don PPE (Nitrile, Goggles) Step1->Step2 Step3 3. Closed-Vial Weighing (Gravimetric Diff) Step2->Step3 Step4 4. in situ Dissolution (DMSO Reconstitution) Step3->Step4 Step5 5. Decontamination (10% Bleach Wipe) Step4->Step5

Fig 2. Self-validating closed-system workflow for compound handling and dissolution.

Emergency Response Protocols

Even with self-validating workflows, emergency preparedness is non-negotiable.

  • Powder Spill: Do NOT sweep. Sweeping aerosolizes the uncoupling agent. Cover the spill with damp absorbent pads (using water or ethanol to reduce dust). Carefully scoop the pads into a hazardous waste container. Wash the area thoroughly with soap and water, as the chlorophenol derivative is highly irritating to the skin.

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Do not use solvents (like ethanol) to wash the skin, as this will exponentially increase the dermal absorption of the lipophilic chlorophenol.

  • Ocular Exposure: Flush eyes with water or normal saline for 15 minutes, holding eyelids open. The basic nature of the amidine requires immediate dilution to prevent corneal damage. Seek immediate ophthalmological evaluation.

References

  • 1260883-61-1_2-Chloro-4-hydroxybenzenecarboximidamide CAS Data , ChemSrc. Available at:[Link]

  • Effects of chlorinated phenols on rat embryonic and hepatic mitochondrial oxidative phosphorylation , Environmental Toxicology and Chemistry (Oxford Academic). Available at:[Link]

  • 1,2-ethane bis-1-amino-4-benzamidine is active against several brain insult and seizure challenges through anti-NMDA mechanisms targeting the 3H-TCP binding site and antioxidant action , PubMed (National Institutes of Health). Available at:[Link]

Sources

Foundational

The Chemistry and Pharmacology of Substituted Benzamidine Derivatives: A Technical Guide for Researchers

This guide provides an in-depth exploration of substituted benzamidine derivatives, a class of compounds demonstrating significant therapeutic potential across various disciplines. From their fundamental synthesis to the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of substituted benzamidine derivatives, a class of compounds demonstrating significant therapeutic potential across various disciplines. From their fundamental synthesis to their intricate mechanisms of action and structure-activity relationships, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the core chemical principles, established and novel synthetic routes, and the diverse pharmacological applications of these versatile molecules, with a particular focus on their roles as enzyme inhibitors and antimicrobial and anticancer agents.

The Benzamidine Scaffold: A Privileged Structure in Medicinal Chemistry

The benzamidine moiety, characterized by a phenyl ring attached to a carboximidamide group, is a cornerstone in the design of bioactive molecules. Its ability to mimic the guanidinium group of arginine allows it to effectively interact with the active sites of various enzymes, particularly serine proteases.[1] This fundamental interaction has driven the development of a vast array of substituted benzamidine derivatives with tailored specificities and potencies. The positive charge of the amidinium ion at physiological pH is a key feature that governs its binding to negatively charged pockets in biological targets.

Synthetic Strategies for Substituted Benzamidine Derivatives

The synthesis of substituted benzamidines can be approached through several established and emerging methodologies. The choice of synthetic route often depends on the desired substitution pattern, scale of reaction, and available starting materials.

The Pinner Reaction: A Classical Approach

The Pinner reaction is a cornerstone in the synthesis of amidines and involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, known as a Pinner salt.[2][3][4] Subsequent treatment of the Pinner salt with ammonia or an amine yields the corresponding amidine.[3][5]

Mechanism of the Pinner Reaction:

G cluster_step1 Step 1: Protonation of the Nitrile cluster_step2 Step 2: Nucleophilic Attack by Alcohol cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Formation of Pinner Salt cluster_step5 Step 5: Aminolysis to Amidine Nitrile R-C≡N H_plus H+ Protonated_Nitrile R-C≡N⁺-H H_plus->Protonated_Nitrile Protonation Protonated_Nitrile2 R-C≡N⁺-H Alcohol R'-OH Intermediate1 R-C(OR')=N⁺H₂ Alcohol->Intermediate1 Nucleophilic Attack Intermediate1_2 R-C(OR')=N⁺H₂ Imidate R-C(OR')=NH Intermediate1_2->Imidate Deprotonation Imidate2 R-C(OR')=NH HCl HCl Pinner_Salt [R-C(OR')=NH₂]⁺Cl⁻ HCl->Pinner_Salt Salt Formation Pinner_Salt2 [R-C(OR')=NH₂]⁺Cl⁻ Ammonia NH₃ Amidine R-C(NH₂)=NH Ammonia->Amidine Aminolysis

Caption: Mechanism of the Pinner Reaction for Amidine Synthesis.

Experimental Protocol: General Procedure for the Synthesis of Benzamidine Derivatives via Pinner Reaction [6]

  • A solution of the substituted benzonitrile in an anhydrous alcohol (e.g., ethanol) is cooled in an ice bath.

  • Dry hydrogen chloride gas is bubbled through the solution until saturation.

  • The reaction mixture is sealed and stirred at room temperature for an extended period (typically 24-48 hours), during which the Pinner salt precipitates.

  • The Pinner salt is isolated by filtration and washed with a dry, non-polar solvent (e.g., diethyl ether).

  • The dried Pinner salt is then dissolved in a solution of ammonia in an alcohol (e.g., ethanolic ammonia).

  • The mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • The solvent is removed under reduced pressure, and the crude benzamidine derivative is purified by recrystallization or column chromatography.

Synthesis from Benzonitriles using Catalytic Methods

Modern synthetic approaches often employ catalytic systems to achieve the synthesis of benzamidines under milder conditions and with higher efficiency. One such method involves the use of an ionic liquid-supported nano-metal catalyst to facilitate the conversion of benzonitriles to benzamidines.[7] This "green" chemistry approach offers advantages in terms of catalyst recyclability and reduced environmental impact.

Experimental Workflow: Catalytic Synthesis of Benzamidines from Benzonitriles

G Start Substituted Benzonitrile Step1 Reaction with Hydroxylamine HCl to form Benzamidoxime Start->Step1 Step2 Hydrogenation Reduction with Ionic Liquid-Supported Nano-metal Catalyst Step1->Step2 End Substituted Benzamidine Step2->End

Caption: Workflow for the catalytic synthesis of benzamidine derivatives.

Use of Protecting Groups

In the synthesis of complex substituted benzamidines, the use of protecting groups for the amidine functionality may be necessary to prevent unwanted side reactions. The choice of protecting group is critical and depends on the stability required during subsequent synthetic steps and the conditions for its removal. Common protecting groups for amines, such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), can be adapted for the protection of the amidine nitrogen atoms.[8][9] The selection of an appropriate protecting group strategy, including orthogonal protection, allows for the selective modification of different parts of the molecule.[8]

Therapeutic Applications and Mechanisms of Action

Substituted benzamidine derivatives have been investigated for a wide range of therapeutic applications, owing to their ability to interact with various biological targets.

Serine Protease Inhibition

Benzamidine and its derivatives are well-established competitive, reversible inhibitors of serine proteases such as trypsin, thrombin, and plasmin.[1][10][11] The positively charged amidinium group mimics the side chain of arginine, allowing it to bind to the S1 specificity pocket of these enzymes, which typically contains an aspartic acid residue.[10]

Mechanism of Serine Protease Inhibition by Benzamidine Derivatives:

G cluster_enzyme Serine Protease Active Site S1_pocket S1 Specificity Pocket (with Aspartate residue) Binding Electrostatic Interaction and Hydrogen Bonding S1_pocket->Binding Forms complex Catalytic_Triad Catalytic Triad (Ser, His, Asp) Benzamidine Substituted Benzamidine (Positively Charged) Benzamidine->Binding Binds to Inhibition Inhibition of Substrate Binding and Catalysis Binding->Inhibition

Caption: Mechanism of serine protease inhibition by benzamidine derivatives.

Experimental Protocol: Trypsin Inhibition Assay [7][12]

  • Reagent Preparation:

    • Tris-HCl buffer (50 mM, pH 8.0, containing 10 mM CaCl₂).

    • Trypsin solution (e.g., 20 nM in Tris-HCl buffer).

    • Substrate solution (e.g., 1 mM Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) in Tris-HCl buffer).[12]

    • Test compound solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the trypsin solution and the test compound (or buffer for the control).

    • Incubate at a controlled temperature (e.g., 25°C) for a pre-determined time (e.g., 5 minutes) to allow for enzyme-inhibitor binding.[7]

    • Initiate the reaction by adding the L-BAPNA substrate solution to all wells.

    • Immediately measure the absorbance at 410 nm in kinetic mode, recording readings at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes).[7]

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The inhibitor constant (Ki) can be determined using the Cheng-Prusoff equation for competitive inhibitors.[7]

Antimicrobial Activity

Several substituted benzamidine derivatives have demonstrated significant antimicrobial activity against a range of pathogens, including those responsible for periodontal disease.[13][14] The precise mechanism of antimicrobial action can vary, but it is often attributed to the disruption of essential cellular processes.

Proposed Antimicrobial Mechanisms of Action:

G Benzamidine Substituted Benzamidine Derivative Membrane Bacterial Cell Membrane Disruption Benzamidine->Membrane DNA_Gyrase Inhibition of DNA Gyrase Benzamidine->DNA_Gyrase Enzyme_Inhibition Inhibition of Essential Bacterial Enzymes Benzamidine->Enzyme_Inhibition Cell_Death Bacterial Cell Death Membrane->Cell_Death DNA_Gyrase->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: Proposed antimicrobial mechanisms of substituted benzamidines.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) [13][15]

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL).[15]

  • Serial Dilution:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium.[13]

  • Inoculation:

    • Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[15]

  • Incubation:

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

The anticancer potential of substituted benzamidine derivatives is an area of active research. These compounds can exert their effects through various mechanisms, including the induction of apoptosis, inhibition of topoisomerases, and disruption of cell cycle progression.[2][3][16]

Proposed Anticancer Mechanisms of Action:

G Benzamidine Substituted Benzamidine Derivative ROS Induction of Reactive Oxygen Species (ROS) Benzamidine->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Induction of Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of anticancer activity via apoptosis induction.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay) [2]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilization and Measurement:

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Structure-Activity Relationships (SAR)

The biological activity of substituted benzamidine derivatives is highly dependent on the nature and position of the substituents on the benzamidine core. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

SAR for Serine Protease Inhibition
Compound IDStructureTrypsin Ki (μM)Thrombin Ki (μM)
1Benzamidine18.0660
24-Aminobenzamidine0.813.0
34-Chlorobenzamidine35.0250
43-Amidinophenylalanine0.10.2
5Nα-(2-naphthylsulfonyl)-3-amidinophenylalanine0.0150.007
6Nα-(dansyl)-3-amidinophenylalanine0.0080.004

Data sourced from a comprehensive 3D-QSAR study.[7]

Key Insights from SAR:

  • Substitution at the para-position of the phenyl ring significantly influences activity. An amino group at the 4-position (Compound 2) enhances potency against both trypsin and thrombin compared to the unsubstituted benzamidine (Compound 1).[7]

  • Extending the molecule to occupy additional subsites of the protease (S3/S4) with hydrophobic and electrostatically favorable groups, as seen in compounds 5 and 6, dramatically increases inhibitory potency.[7]

SAR for Antimicrobial Activity
CompoundTarget OrganismMIC (µg/mL)
Benzamidine Derivative 4aP. gingivalis31.25 - 62.5
Benzamidine Derivative 4bP. gingivalis31.25 - 62.5
Benzamidine Derivative 4cP. gingivalis31.25 - 62.5
Ampicillin (Control)P. gingivalis>5

Data from a study on novel benzamidine derivatives for periodontitis treatment.[13]

Key Insights from SAR:

  • The introduction of imino bases to the benzamidine scaffold can lead to potent antimicrobial activity against periodontal pathogens.[13]

  • The specific substitutions on the imino moiety can modulate the activity profile.

Clinical Landscape and Future Perspectives

The therapeutic potential of benzamidine derivatives is underscored by the clinical use of compounds like dabigatran, a direct thrombin inhibitor that incorporates the benzamidine moiety.[1] Furthermore, pentamidine, a bivalent benzamidine, is a clinically approved antimicrobial agent.[10] The versatility of the benzamidine scaffold continues to inspire the development of new drug candidates for a wide range of diseases. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, as well as exploring novel therapeutic applications. The use of computational modeling and quantitative structure-activity relationship (QSAR) studies will be instrumental in guiding the design of next-generation substituted benzamidine derivatives with enhanced efficacy and safety profiles.[4]

References

  • Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science. Available from: [Link]

  • Pinner reaction - Wikipedia. Available from: [Link]

  • A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies. PubMed. Available from: [Link]

  • Pinner Reaction - SynArchive. Available from: [Link]

  • CN106565540A - Synthesis method for benzamidine derivatives - Google Patents.
  • A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells - PMC. Available from: [Link]

  • Enzymatic Assay of Trypsin Inhibition. protocols.io. Available from: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC. Available from: [Link]

  • Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC. Available from: [Link]

  • Amino Acid-Protecting Groups - SciSpace. Available from: [Link]

  • Antimicrobial Susceptibility Testing | myadlm.org. Available from: [Link]

  • Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria - PMC. Available from: [Link]

  • Benzamidine - Wikipedia. Available from: [Link]

  • CN106565541A - Synthesis method for benzamidine derivatives - Google Patents.
  • Protective Groups - Organic Chemistry Portal. Available from: [Link]

  • Pinner Reaction - Organic Chemistry Portal. Available from: [Link]

  • Facile Synthesis of N-Phenyl Benzamidine Derivatives, Their Skin Protecting, and Anti-Aging Activity | Request PDF - ResearchGate. Available from: [Link]

  • Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC. Available from: [Link]

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Exploratory

2-Chloro-4-hydroxybenzamidine Hydrochloride: A High-Fidelity Pharmacophore for Serine Protease Inhibition and Advanced Heterocyclic Synthesis

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary In the landscape of structure-based drug design, th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In the landscape of structure-based drug design, the benzamidine moiety is the quintessential pharmacophore for targeting the S1 pocket of trypsin-like serine proteases. However, native benzamidine suffers from poor oral bioavailability and off-target promiscuity. 2-Chloro-4-hydroxybenzamidine hydrochloride (CAS: 1260883-61-1) emerges as a highly specialized, bifunctional building block that addresses these limitations. By integrating a steric/hydrophobic halogen vector (2-chloro) and a versatile synthetic handle (4-hydroxy), this compound enables the development of highly selective, orally bioavailable protease inhibitors and complex heterocyclic therapeutics.

This guide provides a comprehensive technical analysis of its structural rationale, mechanistic binding, synthetic utility, and standardized handling protocols.

Chemical & Structural Profiling: The Rationale (E-E-A-T)

As application scientists, we do not select building blocks arbitrarily; every functional group must serve a thermodynamic or pharmacokinetic purpose. The architecture of 2-chloro-4-hydroxybenzamidine is a masterclass in rational drug design:

  • The Amidine Core (pKa ~11.5): At physiological pH, the amidine group is protonated. It acts as an arginine mimetic, diving deep into the S1 pocket of serine proteases (e.g., Thrombin, Factor Xa, Matriptase, uPA) to form a critical bidentate salt bridge with the carboxylate of Asp189[1].

  • The 2-Chloro Substitution: The introduction of an ortho-halogen serves two distinct biophysical roles. First, it sterically forces the amidine group out of coplanarity with the phenyl ring, optimizing the trajectory of hydrogen bonds with Ser190 and Asp189[2]. Second, the chlorine atom provides a hydrophobic vector that interacts with localized hydrophobic patches (such as Val213 or Thr213) near the entrance of the S1 pocket, increasing binding affinity via the hydrophobic effect[3][4].

  • The 4-Hydroxy Substitution: Highly polar amidines typically exhibit poor intestinal permeability. The 4-hydroxy group acts as a strategic synthetic handle. Seminal research has demonstrated that esterification of the 4-hydroxy group of benzamidines creates lipophilic prodrugs. These esters remain stable in the gastrointestinal tract but are rapidly hydrolyzed by plasma esterases upon absorption, dramatically improving the Area Under the Curve (AUC) for oral bioavailability[5][6].

  • The Hydrochloride Salt: Formulating this compound as an HCl salt prevents the oxidative degradation of the electron-rich phenol and ensures high aqueous solubility for biochemical assays[7].

Mechanistic Binding Pathway

BindingMechanism Ligand 2-Chloro-4-hydroxybenzamidine Amidine Amidine Group (pKa ~11.5) Ligand->Amidine comprises Chloro 2-Chloro Group (Steric/Hydrophobic) Ligand->Chloro comprises Hydroxyl 4-Hydroxy Group (H-Bond / Prodrug Site) Ligand->Hydroxyl comprises Asp189 Asp189 (Base of S1 Pocket) Amidine->Asp189 Bidentate Salt Bridge Ser190 Ser190 (S1 Pocket Wall) Amidine->Ser190 H-Bond Val213 Val213 / Thr213 (Hydrophobic Patch) Chloro->Val213 Hydrophobic Interaction Solvent Solvent Interface (Exosite) Hydroxyl->Solvent H-Bond Network

Caption: Molecular interactions of 2-Chloro-4-hydroxybenzamidine within the serine protease S1 pocket.

Quantitative Data Summary: Structure-Activity Relationship (SAR)

To understand the value of the 2-chloro and 4-hydroxy additions, we must compare it against the baseline benzamidine scaffold.

Pharmacophore ScaffoldKey SubstitutionsPrimary S1 Pocket InteractionProdrug Potential (Oral Bioavailability)Relative Lipophilicity (LogP)
Benzamidine NoneAsp189 Salt BridgePoor (No synthetic handle)Low
4-Hydroxybenzamidine 4-OHAsp189 + Exosite H-bondHigh (via O-esterification)Low
2-Chloro-4-hydroxybenzamidine 2-Cl, 4-OHAsp189 + Val213 Hydrophobic + ExositeHigh (via O-esterification)Moderate

Data synthesized from foundational SAR studies on halogenated and hydroxylated benzamidines[1][4][5].

Experimental Protocols & Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is explained for all critical steps.

Protocol A: Synthesis of an Orally Active Ester Prodrug

Objective: Mask the highly polar 4-hydroxy group to improve intestinal absorption without destroying the S1-binding amidine moiety.

  • Free-Basing & Protection: Dissolve 2-chloro-4-hydroxybenzamidine HCl (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to liberate the free base. Immediately add Di-tert-butyl dicarbonate (Boc2O, 1.1 eq).

    • Causality: The amidine nitrogen is highly nucleophilic. Failing to protect it prior to esterification will result in an inseparable mixture of N-acylated and O-acylated products, destroying the pharmacophore's ability to bind Asp189.

  • O-Esterification: Cool the reaction to 0°C. Dropwise, add the desired acyl chloride (e.g., para-substituted benzoyl chloride, 1.2 eq) followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Deprotection: Quench with water, extract with ethyl acetate, and concentrate the organic layer. Resuspend the intermediate in dichloromethane (DCM) and add 4M HCl in dioxane (10 eq). Stir for 2 hours.

    • Causality: Acidic cleavage removes the Boc group while simultaneously re-forming the stable hydrochloride salt of the amidine.

  • Isolation: Precipitate the final ester prodrug hydrochloride salt using cold, anhydrous diethyl ether. Filter and dry under high vacuum.

SyntheticWorkflow Start 2-Cl-4-OH-Benzamidine HCl (Starting Material) FreeBase Free-Basing (DIPEA / DMF) Start->FreeBase Protect N-Protection (Boc-Anhydride) FreeBase->Protect Esterify O-Esterification (Acyl Chloride, DMAP) Protect->Esterify Deprotect Boc Cleavage (4M HCl in Dioxane) Esterify->Deprotect Prodrug Ester Prodrug HCl Salt (Final Product) Deprotect->Prodrug

Caption: Step-by-step synthetic workflow for generating orally active ester prodrugs.

Protocol B: In Vitro Serine Protease Inhibition Assay (IC50 Determination)

Objective: Validate the binding affinity of the synthesized derivative against a model serine protease (e.g., urokinase-type plasminogen activator, uPA).

  • Buffer Preparation: Prepare assay buffer consisting of 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 0.01% Tween-20.

    • Causality: Tween-20 is critical to prevent non-specific aggregation and adherence of the hydrophobic halogenated compound to the microplate walls.

  • Pre-Incubation: In a 96-well microplate, pre-incubate 10 nM recombinant human uPA with varying concentrations of the benzamidine derivative (1 nM to 100 µM) for 15 minutes at 37°C.

    • Causality: Halogenated benzamidines often exhibit slow, tight-binding kinetics because they must displace ordered water molecules within the S1 pocket[1][8]. Skipping pre-incubation leads to artificially high (weak) IC50 values.

  • Reaction Initiation: Add 200 µM of a chromogenic substrate (e.g., S-2444).

  • Kinetic Read & Analysis: Measure absorbance at 405 nm continuously for 10 minutes. Calculate the initial velocity (V0) and fit the data to a four-parameter logistic (4PL) equation to extract the IC50.

Commercial Availability & Supply Chain Logistics

Due to its highly specific substitution pattern, 2-Chloro-4-hydroxybenzamidine hydrochloride (CAS: 1260883-61-1) is not typically found in bulk commodity catalogs.

  • Sourcing: It is procured through specialized biochemical reagent suppliers (such as Chem-Impex or Benchchem) or via custom synthesis[4][7]. Lead times for custom batches generally range from 2 to 6 weeks.

  • Storage & Handling: The compound is hygroscopic. It must be stored desiccated at 2–8°C. Prolonged exposure to ambient moisture can lead to slow hydrolysis of the amidine group into an amide, rendering it inactive against protease targets.

References

  • New orally active serine protease inhibitors: structural requirements for their good oral activity. Senokuchi K, et al. Journal of Medicinal Chemistry, 1995. Available at:[Link]

  • Structural basis for selectivity of a small molecule, S1-binding, submicromolar inhibitor of urokinase-type plasminogen activator. Katz BA, et al. Structure, 2000. Available at:[Link]

  • A Cyclic Peptidic Serine Protease Inhibitor: Increasing Affinity by Increasing Peptide Flexibility. PLOS One, 2014. Available at:[Link]

  • Structure of an Fab-protease complex reveals a highly specific non-canonical mechanism of inhibition. NIH Public Access / J Mol Biol, 2007. Available at:[Link]

  • A selective, slow binding inhibitor of factor VIIa binds to a nonstandard active site conformation and attenuates thrombus formation in vivo. Journal of Biological Chemistry, 2005. Available at:[Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Evaluation of 2-Chloro-4-hydroxybenzenecarboximidamide as a Serine Protease Inhibitor

Authored by: A Senior Application Scientist Introduction: The Rationale for Targeting Serine Proteases Serine proteases represent one of the largest and most extensively studied families of proteolytic enzymes, playing i...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Rationale for Targeting Serine Proteases

Serine proteases represent one of the largest and most extensively studied families of proteolytic enzymes, playing indispensable roles in a vast array of physiological processes.[1][2] In humans, they are critical for digestion (trypsin, chymotrypsin), blood coagulation (thrombin, Factor Xa), fibrinolysis (plasmin), and immunity (complement C1r and C1s).[1][3] Dysregulation of serine protease activity is a hallmark of numerous pathological conditions, including cardiovascular diseases, inflammatory disorders, neurodegenerative diseases, and cancer.[1][4] Consequently, the development of potent and selective serine protease inhibitors remains a highly active area of therapeutic research.

The compound 2-Chloro-4-hydroxybenzenecarboximidamide belongs to a chemical class characterized by an amidine group. The amidine moiety is a well-established pharmacophore for serine protease inhibition, as its basic nature allows it to mimic the guanidinium group of arginine or the protonated amino group of lysine, which are the natural substrates for many trypsin-like serine proteases.[5][6][7] This structural feature makes 2-Chloro-4-hydroxybenzenecarboximidamide a promising candidate for investigation as a novel serine protease inhibitor.

These application notes provide a comprehensive framework for the systematic evaluation of 2-Chloro-4-hydroxybenzenecarboximidamide, guiding researchers from initial screening and potency determination to mechanistic characterization and assessment of cellular activity.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines the logical progression for a thorough investigation of a novel serine protease inhibitor candidate.

G cluster_0 Phase 1: In Vitro Biochemical Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Lead Optimization A Initial Screening (Single High Concentration) B IC50 Determination (Dose-Response Curve) A->B Active? C Selectivity Profiling (Protease Panel) B->C Potent? D Mechanism of Action (Enzyme Kinetics) B->D Potent? E Cellular Efficacy Assay (Target Engagement) C->E Selective? D->E Characterized? F Cytotoxicity Assay (e.g., MTT, LDH) E->F Active in cells? G Structure-Activity Relationship (SAR) Studies F->G Non-toxic?

Caption: Workflow for the characterization of a novel serine protease inhibitor.

Part 1: Biochemical Characterization

The initial phase focuses on the direct interaction between the inhibitor and the purified target enzyme. A model trypsin-like serine protease, such as bovine trypsin, is recommended for initial studies due to its low cost, high purity, and well-characterized kinetics.

Materials and Reagents
  • Test Compound: 2-Chloro-4-hydroxybenzenecarboximidamide

  • Enzyme: Lyophilized bovine pancreatic trypsin (e.g., TPCK-treated to inactivate chymotrypsin)

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or a fluorogenic equivalent.

  • Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2 (Calcium ions stabilize trypsin).

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving the test compound.

  • Instrumentation: 96-well microplate reader capable of absorbance measurement at 405 nm.

Protocol 1: Initial Inhibitory Screening

This protocol is designed to rapidly determine if the test compound exhibits any inhibitory activity at a single, relatively high concentration.

  • Prepare a 10 mM stock solution of 2-Chloro-4-hydroxybenzenecarboximidamide in 100% DMSO.

    • Rationale: DMSO is a common solvent for organic molecules. A high-concentration stock minimizes the amount of solvent added to the final assay, reducing potential solvent-induced artifacts.

  • Prepare enzyme and substrate solutions in assay buffer. A typical trypsin concentration is 10 µg/mL, and a typical BAPNA concentration is 0.5 mM.

    • Rationale: These concentrations should yield a robust and linear reaction rate over the course of the measurement period.

  • Set up the assay plate:

    • Test wells: 178 µL assay buffer + 2 µL of 10 mM test compound stock (final concentration: 100 µM).

    • Positive control (No inhibitor): 178 µL assay buffer + 2 µL DMSO.

    • Negative control (No enzyme): 188 µL assay buffer + 2 µL DMSO.

  • Pre-incubate: Add 10 µL of the trypsin solution to the test and positive control wells. Mix gently and incubate for 15 minutes at room temperature.

    • Rationale: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for slow-binding inhibitors.

  • Initiate the reaction: Add 10 µL of the BAPNA substrate solution to all wells.

  • Measure absorbance: Immediately begin reading the absorbance at 405 nm every minute for 20-30 minutes. The product of BAPNA cleavage, p-nitroaniline, is yellow and absorbs at this wavelength.

  • Analyze data: Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot. Calculate the percent inhibition using the formula: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100

Protocol 2: IC50 Determination

If significant inhibition (>50%) is observed in the initial screen, the next step is to determine the compound's potency by calculating its half-maximal inhibitory concentration (IC50).

  • Prepare serial dilutions of the 10 mM stock solution of 2-Chloro-4-hydroxybenzenecarboximidamide in DMSO. A 10-point, 3-fold dilution series is recommended to cover a wide concentration range.

  • Set up the assay plate as in Protocol 1, but instead of a single concentration, add 2 µL of each dilution to the respective wells. Include a "no inhibitor" control (DMSO only).

  • Perform the assay and measure reaction rates as described in Protocol 1.

  • Analyze data:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC50 value.

Protocol 3: Mechanism of Action (MoA) Determination

Understanding how the inhibitor interacts with the enzyme (e.g., competitive, non-competitive) is crucial. This is achieved by measuring enzyme kinetics at various substrate concentrations in the presence of a fixed inhibitor concentration.

  • Prepare multiple substrate concentrations: Create a series of BAPNA dilutions in the assay buffer, typically ranging from 0.1x to 10x the Michaelis-Menten constant (Km) for trypsin with BAPNA (~0.2 mM).

  • Select inhibitor concentrations: Choose two or three fixed concentrations of the test compound based on its IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50).

  • Perform the kinetic assay: For each inhibitor concentration (including a zero-inhibitor control), measure the initial reaction rates across the full range of substrate concentrations.

  • Analyze data:

    • Plot the initial reaction rates versus substrate concentration for each inhibitor concentration to generate Michaelis-Menten curves.

    • Transform the data using a Lineweaver-Burk plot (1/V vs. 1/[S]).

    • Analyze the resulting plot:

      • Competitive inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

      • Non-competitive inhibition: Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases).

      • Uncompetitive inhibition: Lines are parallel (both apparent Km and Vmax decrease).

Visualizing the Mechanism of Serine Protease Inhibition

Caption: Competitive inhibitors block the active site, preventing substrate binding.

Protocol 4: Selectivity Profiling

A therapeutically useful inhibitor should be selective for its target enzyme to minimize off-target effects.

  • Assemble a panel of proteases: Include other serine proteases (e.g., chymotrypsin, elastase, thrombin) and proteases from other classes (e.g., a cysteine protease like papain or a metalloprotease like thermolysin).[8]

  • Determine IC50 values: Following the procedure in Protocol 2, determine the IC50 of 2-Chloro-4-hydroxybenzenecarboximidamide against each protease in the panel, using the appropriate substrate and buffer for each enzyme.

  • Analyze data: Compare the IC50 values. A high ratio of IC50 (off-target) / IC50 (target) indicates good selectivity.

Protease TargetClassSubstrateHypothetical IC50 (µM)Selectivity vs. Trypsin
Trypsin Serine BAPNA 5.2 1x
ChymotrypsinSerineBTEE> 100> 19x
ThrombinSerineChromogenic25.85x
ElastaseSerineAAPV-pNA> 100> 19x
PapainCysteineZ-FR-AMC> 200> 38x
(This table presents hypothetical data for illustrative purposes only)

Part 2: Cell-Based Evaluation

After biochemical characterization, it is essential to assess the compound's activity and toxicity in a more biologically relevant context.

Protocol 5: Cellular Efficacy and Cytotoxicity

This protocol uses a cell line known to secrete or express a target serine protease to evaluate the inhibitor's ability to penetrate cells and engage its target.

  • Cell Culture: Culture an appropriate cell line (e.g., a cancer cell line overexpressing a specific serine protease) under standard conditions.

  • Treatment: Seed cells in a 96-well plate. After 24 hours, treat the cells with a range of concentrations of 2-Chloro-4-hydroxybenzenecarboximidamide (based on the biochemical IC50) for a defined period (e.g., 24-48 hours).

  • Assess Cellular Protease Activity:

    • Collect the cell culture supernatant or prepare cell lysates.

    • Measure the activity of the target serine protease using a specific fluorogenic substrate. Commercially available kits can be used for this purpose.[9][10][11]

  • Assess Cytotoxicity:

    • In a parallel plate, perform a standard cytotoxicity assay (e.g., MTT, LDH release, or a live/dead stain) to determine if the observed inhibition of protease activity is due to a specific effect or simply cell death.

  • Analyze Data:

    • Calculate the IC50 for the inhibition of cellular protease activity.

    • Calculate the CC50 (50% cytotoxic concentration).

    • Determine the selectivity index (SI = CC50 / IC50). A high SI value is desirable, indicating that the compound is effective at non-toxic concentrations.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
High well-to-well variability - Pipetting errors- Incomplete mixing- Temperature gradients across the plate- Use calibrated pipettes- Ensure thorough mixing after each addition- Allow plate to equilibrate to room temperature before reading
No inhibition observed - Inhibitor is inactive- Inhibitor precipitated out of solution- Incorrect assay conditions- Verify compound structure and purity- Check solubility in assay buffer; lower final DMSO % if needed- Confirm enzyme is active and buffer pH is correct
Reaction rate is not linear - Substrate depletion- Enzyme instability- Product inhibition- Use a lower enzyme concentration or shorter reading time- Check for necessary co-factors (e.g., CaCl2 for trypsin)- Analyze only the initial linear phase of the reaction
Inhibitor appears to activate the enzyme - Assay interference (e.g., compound is colored or fluorescent)- Allosteric activation (rare)- Run controls with inhibitor but no enzyme to check for background signal- Re-evaluate with a different substrate/detection method

Conclusion

This document provides a robust, multi-faceted approach to systematically evaluate 2-Chloro-4-hydroxybenzenecarboximidamide as a potential serine protease inhibitor. By following these protocols, researchers can generate a comprehensive data package, including potency, selectivity, mechanism of action, and initial cellular activity, which is essential for determining the therapeutic potential of this and other novel candidate molecules.

References

  • Oleksyszyn, J., Boduszek, B., Kam, C. M., & Powers, J. C. (1994). Novel amidine-containing peptidyl phosphonates as irreversible inhibitors for blood coagulation and related serine proteases. Journal of Medicinal Chemistry, 37(2), 226-31. [Link]

  • Reaction Biology. (n.d.). Protease Assay Services. [Link]

  • Aoyama, T., Ino, Y., Ozeki, M., & et al. (1984). Synthesis and structure-activity study of protease inhibitors. V. Chemical modification of 6-amidino-2-naphthyl 4-guanidinobenzoate. Chemical & Pharmaceutical Bulletin, 32(8), 3157-69. [Link]

  • Bio-Rad. (n.d.). FLISP™ FAM-Phe-CMK Serine Protease Assay Kit. [Link]

  • Steinmetzer, T., & Stürzebecher, J. (2011). The Antiviral Potential of Host Protease Inhibitors. In Influenza Drug Resistance. Methods in Molecular Biology. [Link]

  • Walker, D. H., & Tidwell, R. R. (1982). Effect of synthetic protease inhibitors of the amidine type on cell injury by Rickettsia rickettsii. Infection and Immunity, 38(2), 582-5. [Link]

  • Abdel-Hamid, M. K., & et al. (2023). In Silico and In Vitro Evaluation of Some Amidine Derivatives as Hit Compounds towards Development of Inhibitors against Coronavirus Diseases. Molecules, 28(10), 4125. [Link]

  • Coffeen, M., & Wolpert, T. J. (2004). Purification and Characterization of Serine Proteases That Exhibit Caspase-Like Activity and Are Associated with Programmed Cell Death in Avena sativa. Plant Cell, 16(4), 857-73. [Link]

  • Xu, Y., & et al. (2019). Characterization of Serine Protease Inhibitor from Solanum tuberosum Conjugated to Soluble Dextran and Particle Carriers. Bioconjugate Chemistry, 30(11), 2844-2854. [Link]

  • El-Gazzar, M. A., & et al. (2020). Purification and Biochemical Characterization of a New Protease Inhibitor from Conyza dioscoridis with Antimicrobial, Antifungal and Cytotoxic Effects. Molecules, 25(22), 5459. [Link]

  • Hu, Y., & et al. (2011). Characterization of a Novel Serine Protease Inhibitor Gene from a Marine Metagenome. Marine Drugs, 9(9), 1586-97. [Link]

  • Ghare, S. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link]

  • Tran, T. T. N., & et al. (2020). Expression and characterization of a new serine protease inhibitory protein in Escherichia coli. Biomedical Research and Therapy, 7(2), 3622-3633. [Link]

  • Ghare, S. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Targeting Eukaryotic Proteases for Natural Products-Based Drug Development. Molecules, 25(17), 3845. [Link]

  • Lee, A. Y., & Bogyo, M. (2013). Identifying protease-activated targets and exploring therapeutic applications. BMB reports, 46(1), 1-13. [Link]

Sources

Application

Application Note: 2-Chloro-4-hydroxybenzenecarboximidamide in Fragment-Based Drug Design (FBDD)

Executive Summary This guide details the application of 2-Chloro-4-hydroxybenzenecarboximidamide (synonymous with 2-chloro-4-hydroxybenzamidine) as a high-value scaffold in Fragment-Based Drug Design (FBDD). While simple...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of 2-Chloro-4-hydroxybenzenecarboximidamide (synonymous with 2-chloro-4-hydroxybenzamidine) as a high-value scaffold in Fragment-Based Drug Design (FBDD). While simple benzamidines are ubiquitous competitive inhibitors of trypsin-like serine proteases, this specific derivative offers a dual-advantage: the 2-chloro substituent provides conformational restriction and lipophilic contacts within the S1 pocket, while the 4-hydroxy group serves as a versatile synthetic handle for "fragment growing" strategies. This document provides the physicochemical profile, structural binding logic, and validated protocols for synthesis, screening, and crystallographic assessment.

Physicochemical Profile & Fragment Metrics

In FBDD, adherence to the "Rule of Three" (Ro3) is critical to ensure that initial hits can be optimized without violating drug-like properties (Lipinski's Rule of 5) later in the process.

Table 1: Fragment Metrics for 2-Chloro-4-hydroxybenzenecarboximidamide

PropertyValueFBDD Suitability
Molecular Weight 170.60 DaIdeal (< 300 Da)
cLogP ~0.8 - 1.2Ideal (< 3.0)
H-Bond Donors 3 (Amidine NHs, Phenol OH)Ideal (≤ 3)
H-Bond Acceptors 1 (Phenol O)Ideal (≤ 3)
pKa (Amidine) ~11.0Critical: Protonated at pH 7.4 (Cationic)
Rotatable Bonds 1 (C-C amidine bond)Rigid: Low entropic penalty upon binding
PSA (Polar Surface Area) ~60 ŲGood (≤ 60 Ų)

Structural Logic & Mechanism of Action

The "Anchor" Mechanism

The carboximidamide (amidine) group is a "privileged structure" for targeting the S1 specificity pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Trypsin, Urokinase).

  • Primary Interaction: The amidine functionality is protonated at physiological pH. It forms a bidentate salt bridge and hydrogen bonding network with the carboxylate side chain of Asp189 (chymotrypsin numbering) at the bottom of the S1 pocket.

  • Secondary Interaction: The 2-chloro substituent is lipophilic and electron-withdrawing. It often displaces a high-energy water molecule or fills a small hydrophobic sub-pocket (often defined by residues like Val213 or Ser190), improving enthalpy of binding compared to unsubstituted benzamidine.

The "Grow" Strategy (4-Position)

The 4-hydroxy group is the strategic exit vector. In the crystal structure, this phenol oxygen typically points towards the solvent-exposed region or the S1' subsite.

  • Application: It allows medicinal chemists to perform etherification (e.g., Williamson ether synthesis) to attach linkers or secondary fragments that reach the catalytic triad (His57, Asp102, Ser195) or the S2/S3 pockets, dramatically increasing potency and selectivity.

Visualization: Binding Mode & Workflow

The following diagram illustrates the interaction logic within the protease active site and the FBDD workflow.

G cluster_0 S1 Pocket Interactions cluster_1 FBDD Optimization Workflow Fragment 2-Cl-4-OH-Benzamidine Asp189 Asp189 (Anionic) Fragment->Asp189 Salt Bridge (Amidine) Gly219 Gly219 (Backbone) Fragment->Gly219 H-Bond Water Displaced H2O Fragment->Water 2-Cl Displacement Hit Fragment Hit (KD ~10-100 µM) Design Vector Analysis (4-OH Position) Hit->Design Synth Fragment Growing (Ether Synthesis) Design->Synth Lead Lead Compound (KD < 100 nM) Synth->Lead

Figure 1: Left: Mechanistic interaction map of the fragment within the S1 pocket. Right: The "Grow" optimization workflow utilizing the 4-OH handle.

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-4-hydroxybenzenecarboximidamide

Rationale: Commercial supplies can be impure. In-house synthesis via the Pinner reaction ensures salt-form control (e.g., HCl vs. acetate).

Reagents: 2-Chloro-4-hydroxybenzonitrile, Anhydrous Ethanol, HCl gas (or Acetyl Chloride), Anhydrous Ammonia (in MeOH).

  • Imidate Formation (Pinner Step 1):

    • Dissolve 2-Chloro-4-hydroxybenzenecarboximidamide (1.0 eq) in anhydrous ethanol (0.5 M).

    • Cool to 0°C under N₂ atmosphere.

    • Bubble dry HCl gas through the solution for 30–60 mins (saturation). Alternative: Add Acetyl Chloride (3.0 eq) dropwise to the ethanol solution to generate anhydrous HCl in situ.

    • Seal and stir at 4°C for 24 hours. A precipitate (imidate hydrochloride) may form.

    • Evaporate solvent/excess HCl under reduced pressure.

  • Amidine Formation (Pinner Step 2):

    • Resuspend the crude imidate intermediate in anhydrous methanol (0.5 M).

    • Add 7N Ammonia in Methanol (5.0 eq) at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 16–24 hours.

    • Monitor by LC-MS (Target Mass: ~171.03 m/z [M+H]+).

  • Purification:

    • Concentrate in vacuo.

    • Recrystallize from EtOH/Et₂O or purify via Reverse-Phase HPLC (C18 column, H₂O/MeCN gradient with 0.1% TFA).

    • Validation: 1H NMR (DMSO-d6) should show characteristic amidine protons (~9.0-9.5 ppm, broad singlets).

Protocol B: Surface Plasmon Resonance (SPR) Screening

Rationale: SPR is the gold standard for fragment screening due to its sensitivity to low-affinity (high KD) interactions and ability to detect fast on/off rates.

Instrument: Biacore 8K or T200 (or equivalent). Chip: CM5 (Carboxymethylated dextran).

  • Immobilization:

    • Target Protein: Serine Protease (e.g., Thrombin, Factor Xa).[1][2]

    • Method: Standard Amine Coupling (EDC/NHS).

    • Target Density: High density (~3000–5000 RU) is required for fragments to ensure sufficient Rmax.

  • Assay Setup:

    • Running Buffer: HBS-P+ (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Surfactant P20). Critical: Avoid phosphate buffers if using calcium-dependent proteases.

    • DMSO Correction: Fragments are often stored in DMSO. Perform a solvent correction cycle (0.5% to 5% DMSO).

    • Concentration Series: Prepare a 2-fold dilution series of the fragment (e.g., 1 mM down to 31.25 µM).

  • Injection Parameters:

    • Contact Time: 30–60 seconds (fast association expected).

    • Dissociation Time: 60 seconds (fast dissociation expected).

    • Flow Rate: 30 µL/min.

  • Data Analysis:

    • Fit data to a 1:1 Steady State Affinity model (Equilibrium analysis). Kinetic fitting is often difficult for fragments due to rapid k_on/k_off.

    • Success Criteria: Square-wave sensorgram shape, dose-dependent response, KD < 5 mM.

Protocol C: X-ray Crystallography (Soaking)

Rationale: Co-crystallization is often difficult with fragments due to high concentrations disrupting nucleation. Soaking apo-crystals is preferred.

  • Crystal Preparation:

    • Grow apo-crystals of the target protease using standard hanging/sitting drop vapor diffusion.

    • Tip: Use a cryo-protectant compatible with the fragment solvent.

  • Soaking Solution:

    • Prepare a "Soaking Mother Liquor" containing the reservoir buffer + fragment.

    • Concentration: High concentration is mandatory. Aim for 20–50 mM fragment (or near solubility limit).

    • DMSO Limit: Keep DMSO < 10% to prevent crystal cracking.

  • Soaking Procedure:

    • Transfer apo-crystals into the soaking drop using a loop.

    • Incubate: Short soak (1–2 hours) is often sufficient for small fragments and reduces crystal damage. Long soak (24h) if binding site is occluded.

  • Data Collection & Refinement:

    • Flash cool in liquid nitrogen.

    • Collect data at 100K.

    • Difference Maps: Look for positive density (green blobs) in the Fo-Fc map at > 3.0 sigma in the S1 pocket.

    • Refinement: Restrain the amidine geometry to be planar.

References

  • Böhm, H. J., et al. (1999). "Novel thienopyridine inhibitors of factor Xa and thrombin: synthesis and structure-activity relationships." Journal of Medicinal Chemistry. Link (Demonstrates benzamidine binding modes).

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery." Nature Chemistry. Link (Foundational FBDD principles).

  • Katz, B. A., et al. (2000). "Design of potent and selective inhibitors of blood coagulation factor Xa." Chemistry & Biology. Link (Detailed structural analysis of amidine interactions).

  • Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery. Link (Review of screening protocols).

  • Sigma-Aldrich. "2-Chloro-4-hydroxybenzonitrile Product Page." Link (Precursor sourcing).

Sources

Method

Application Note: Strategic Coupling of 2-Chloro-4-hydroxybenzamidine in Medicinal Chemistry

Abstract This guide details the synthetic utility of 2-chloro-4-hydroxybenzamidine , a "privileged scaffold" in the design of serine protease inhibitors (Factor Xa, Thrombin, Trypsin). Unlike simple benzamidines, this di...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the synthetic utility of 2-chloro-4-hydroxybenzamidine , a "privileged scaffold" in the design of serine protease inhibitors (Factor Xa, Thrombin, Trypsin). Unlike simple benzamidines, this di-substituted core offers three distinct vectors for chemical diversification: the amidine (heterocycle formation/P1 anchoring), the phenol (solubility/PK modulation), and the ortho-chloride (steric control/cross-coupling). This note provides optimized protocols for transforming this scaffold into bioactive pyrimidines and imidazoles, emphasizing reaction causality and troubleshooting.

Introduction: The Tri-Vector Scaffold

In medicinal chemistry, 2-chloro-4-hydroxybenzamidine is more than a mere building block; it is a pre-organized pharmacophore.

  • The Amidine (C1): A classic mimic of the Arginine side chain, essential for binding the S1 pocket of trypsin-like serine proteases. It serves as a precursor to transition-state mimics or stable heterocycles.

  • The Ortho-Chlorine (C2): Crucial for restricting bond rotation (atropisomerism control) and filling hydrophobic clefts adjacent to the S1 pocket.

  • The Para-Hydroxyl (C4): A nucleophilic handle for extending the molecule into the S1'/S2 pockets or attaching solubilizing groups (e.g., PEGs).

Strategic Reaction Map

The following diagram illustrates the divergent synthesis pathways available from this core.

ReactionMap Core 2-Chloro-4-hydroxy- benzamidine Pyrim Pyrimidines (via 1,3-Dicarbonyls) Core->Pyrim Condensation (NaOEt/EtOH) Imid Imidazoles (via u03b1-Haloketones) Core->Imid Cyclization (NaHCO3/DMF) Ether Ether/Ester (PK Modulation) Core->Ether Alkylation (K2CO3/DMF) Prodrug Carbamate (Prodrugs) Core->Prodrug Acylation Suzuki Biaryls (Suzuki Coupling) Core->Suzuki Pd-Cat (Buchwald/Suzuki)

Figure 1: Divergent synthetic pathways for 2-chloro-4-hydroxybenzamidine. The amidine and phenol handles are the primary vectors for rapid library generation.

Module 1: Heterocycle Formation (The Amidine Handle)

The most high-value transformation of this scaffold is the conversion of the amidine into a nitrogenous heterocycle, typically a pyrimidine. This retains the basicity required for protease recognition while improving metabolic stability compared to the free amidine.

Mechanism: Amidine-to-Pyrimidine Condensation

The reaction with 1,3-dicarbonyls follows a step-wise condensation. The amidine nitrogen attacks the ketone carbonyl, followed by dehydration and cyclization.

Mechanism Step1 1. Nucleophilic Attack Amidine attacks Carbonyl Step2 2. Carbinolamine Intermediate Step1->Step2 Step3 3. Dehydration (-H2O) Imine formation Step2->Step3 Step4 4. Cyclization & Aromatization Pyrimidine Ring Step3->Step4

Figure 2: Step-wise mechanism of pyrimidine synthesis from benzamidine precursors.

Protocol A: Synthesis of 2-(2-Chloro-4-hydroxyphenyl)pyrimidine

Objective: Coupling 2-chloro-4-hydroxybenzamidine with acetylacetone (1,3-diketone).

Reagents:

  • 2-Chloro-4-hydroxybenzamidine HCl (1.0 eq)

  • Acetylacetone (1.2 eq)

  • Sodium Ethoxide (NaOEt) (2.5 eq) — Critical: 1 eq to neutralize HCl, 1 eq to deprotonate the phenol, 0.5 eq catalytic excess.

  • Ethanol (Anhydrous)

Step-by-Step Methodology:

  • Free Base Generation: In a dry round-bottom flask under Argon, dissolve the benzamidine hydrochloride salt in anhydrous ethanol (0.5 M concentration). Add NaOEt (2.5 eq) slowly at 0°C.

    • Why? The phenol (pKa ~9.5) and the amidinium (pKa ~11) are both acidic. You must generate the neutral amidine species for the nucleophilic attack. The phenoxide will also form, but it does not interfere with the condensation.

  • Addition: Add acetylacetone (1.2 eq) dropwise.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by LC-MS. The formation of the pyrimidine ring is thermodynamically driven by aromatization.

  • Work-up: Cool to room temperature. Acidify carefully with 1M HCl to pH ~6 to reprotonate the phenoxide. The product often precipitates at this stage.

  • Purification: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate, dry over MgSO4, and purify via flash chromatography (Hexane/EtOAc).

Data Summary: Expected Shifts

Moiety 1H NMR Shift (DMSO-d6) Diagnostic Feature
Pyrimidine CH ~7.2 - 8.8 ppm Characteristic aromatic splitting (doublets/singlet depending on R groups).
Phenol OH ~10.0 - 10.5 ppm Broad singlet; disappears with D2O shake.

| Amidine NH | N/A | Disappears upon cyclization (Starting material shows broad peaks ~9.0 ppm). |

Module 2: Phenol Functionalization (The 4-OH Handle)

Once the heterocyclic core is established, the 4-hydroxyl group becomes the primary site for optimizing pharmacokinetics (PK).

Protocol B: O-Alkylation with PEG-Linkers

Objective: Attaching a PEG chain to improve solubility or link to a second pharmacophore (bivalent inhibitors).

Reagents:

  • 2-Chloro-4-hydroxybenzamidine derivative (from Protocol A)

  • Boc-NH-PEG3-Bromide (1.1 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • DMF (Anhydrous)

Methodology:

  • Deprotonation: Dissolve the phenolic substrate in DMF (0.2 M). Add K2CO3. Stir at RT for 30 mins. The solution often turns yellow due to phenoxide formation.

  • Alkylation: Add the alkyl bromide. Heat to 60°C for 3-12 hours.

    • Note: The 2-Cl substituent provides steric bulk, but the 4-OH is sufficiently distal that steric hindrance is rarely an issue for O-alkylation.

  • Work-up: Dilute with water and extract with EtOAc. Wash the organic layer extensively with LiCl (5% aq) to remove DMF.

Module 3: Advanced Cross-Coupling (The 2-Cl Handle)

The Challenge: The 2-chlorine atom is sterically hindered by the amidine/heterocycle at position 1. Standard Suzuki couplings often fail due to slow oxidative addition.

Solution: Use electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos ) which facilitate oxidative addition into aryl chlorides and support the reductive elimination in sterically crowded systems.

Recommended System:

  • Catalyst: Pd2(dba)3 or Pd(OAc)2

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Base: K3PO4 (Anhydrous)

  • Solvent: Toluene/Water (10:1) at 100°C.

References

  • Benzamidine Protease Inhibitors

    • Title: Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length.[1]

    • Source: ACS Pharmacology & Transl
    • URL:[Link]

  • Amidine Condensation Chemistry

    • Title: Reaction of 1,3-Dicarbonyl Compounds with o-Phenylenediamine (Mechanism Analog).
    • Source: ResearchGate.[2]

    • URL:[Link]

  • Cross-Coupling of Chlorobenzamides

    • Title: Cobalt-catalyzed coupling reactions of 2-halobenzamides with alkynes.[3]

    • Source: Organic Chemistry Frontiers (RSC).
    • URL:[Link]

  • General Benzamidine Synthesis

    • Title: Synthesis of 2-Chlorothiobenzamide: A Detailed Labor
    • Source: BenchChem.[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Chloro-4-hydroxybenzenecarboximidamide Synthesis

Status: Operational Subject: Yield Optimization & Troubleshooting Guide Target Molecule: 2-Chloro-4-hydroxybenzenecarboximidamide (HCl Salt) Primary Pathway: Pinner Reaction Sequence Executive Summary: The "Deactivation...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Yield Optimization & Troubleshooting Guide Target Molecule: 2-Chloro-4-hydroxybenzenecarboximidamide (HCl Salt) Primary Pathway: Pinner Reaction Sequence

Executive Summary: The "Deactivation Trap"

The synthesis of 2-Chloro-4-hydroxybenzenecarboximidamide presents a specific electronic challenge often overlooked in standard protocols. While the Pinner reaction is the gold standard for converting nitriles to amidines, this specific substrate contains a 4-hydroxyl group (electron-donating by resonance) and a 2-chloro group (electron-withdrawing by induction but sterically crowding).

The Core Problem: The resonance effect of the para-hydroxyl group donates electron density into the benzene ring, significantly reducing the electrophilicity of the nitrile carbon. This makes the initial attack by the alcohol (methanol/ethanol) kinetically slow.

The Consequence: Slower kinetics increase the window of opportunity for moisture to intervene. If the reaction is not strictly anhydrous, the thermodynamically favored amide (2-chloro-4-hydroxybenzamide) will form instead of the amidine, destroying your yield.

The Validated Protocol (Pinner Route)

This protocol is designed to overcome electronic deactivation through concentration and temperature control.

Phase A: Formation of the Imidate Salt (Pinner Salt)[1][2]

Reagents: 2-Chloro-4-hydroxybenzenecarboximidamide (Nitrile), Anhydrous MeOH (or EtOH), Dry HCl gas.

StepActionTechnical Rationale (The "Why")
1 Drying Dry the nitrile precursor under high vacuum (P < 1 mbar) for 4h. Ensure solvent is anhydrous (< 50 ppm H₂O).
2 Solvation Dissolve Nitrile in anhydrous MeOH (5-10 volumes). Cool to 0°C .
3 Saturation Bubble dry HCl gas until the solution is saturated. Do not rely on time. Weigh the flask to confirm mass increase (aim for >30% w/w HCl).
4 Incubation Seal vessel tightly. Stir at 0-5°C for 24-48h .
5 Precipitation Add cold anhydrous Et₂O to precipitate the Imidate HCl salt. Filter under N₂.
Phase B: Ammonolysis (Amidine Formation)

Reagents: Imidate Salt (from Phase A), Ammonia (7M in MeOH).

StepActionTechnical Rationale (The "Why")
1 Suspension Suspend the Imidate Salt in cold anhydrous MeOH.
2 Amination Add 7M NH₃ in MeOH (3-4 equivalents) dropwise at 0°C .
3 Conversion Allow to warm to Room Temp (20-25°C) and stir for 12-18h.
4 Isolation Concentrate in vacuo. Recrystallize from EtOH/Et₂O.

Visualizing the Chemistry & Failure Points[3]

The following diagram maps the reaction pathway and identifies exactly where yields are lost.

PinnerReaction Nitrile 2-Cl-4-OH-Benzonitrile Activated Activated Nitrilium Ion Nitrile->Activated Protonation HCl HCl (gas) + MeOH Imidate Imidate Salt (Pinner Salt) Activated->Imidate MeOH Attack (Slow due to 4-OH) Amide Side Product: Amide (Dead End) Activated->Amide H2O present (Hydrolysis) Amidine Target Amidine (HCl Salt) Imidate->Amidine NH3 / MeOH (Successful Amination) Imidate->Amide Thermal Decomp (>25°C) Ester Side Product: Ester Imidate->Ester H2O (Low pH)

Figure 1: Reaction pathway analysis showing the critical competition between productive amination (Green) and destructive hydrolysis (Red).

Troubleshooting Guide (FAQ Format)

Q1: I am seeing a large spot on TLC that corresponds to the Amide, not the Amidine. Why?

Diagnosis: Water contamination (Hydrolysis). The Mechanism: The imidate intermediate is extremely hygroscopic. If water is present, it attacks the imidate carbon faster than ammonia, or attacks the nitrilium ion directly. Corrective Action:

  • Reagent Check: Is your MeOH truly anhydrous? (Use molecular sieves).

  • Gas Check: Are you using a drying tube (CaCl₂) or an inert line for the HCl gas?

  • Protocol Shift: If the problem persists, switch to the "Protected Route" . Acetylate the 4-OH group first (Acetic anhydride/Pyridine). The 4-OAc group is electron-withdrawing, which accelerates the Pinner reaction and reduces the time window for hydrolysis. The acetyl group is cleaved during the final ammonolysis step.

Q2: The reaction mixture turns dark/black during HCl saturation.

Diagnosis: Phenol oxidation or polymerization. The Mechanism: Phenols are sensitive to oxidation. While HCl is a reducing environment, trace metals or impurities can trigger radical polymerization or quinone formation. Corrective Action:

  • Degas solvents with N₂ or Ar before use.

  • Keep the temperature strictly below 5°C during HCl addition (exothermic process).

Q3: No precipitate forms after 48h in Phase A.

Diagnosis: Solubility issues or incomplete conversion. The Mechanism: The 2-Chloro substituent might increase the solubility of the imidate salt in MeOH, preventing precipitation. Alternatively, the reaction hasn't proceeded due to deactivation. Corrective Action:

  • Do not discard the solution.

  • Precipitate by adding a large excess of cold anhydrous Diethyl Ether (Et₂O) or MTBE.

  • If still no solid, take an aliquot, evaporate to dryness, and check IR/NMR. If Nitrile peak (2200 cm⁻¹) is strong, re-saturate with HCl and stir longer.

Advanced Optimization: The Decision Tree

Use this logic flow to determine your next experimental move.

TroubleshootingTree Start Start: Low Yield CheckSM Is Starting Material (Nitrile) remaining? Start->CheckSM Yes YES: Incomplete Conversion CheckSM->Yes No NO: SM Consumed CheckSM->No Action1 Increase HCl Concentration (Saturation by weight) Yes->Action1 Action2 Protect 4-OH with Acetyl group (Increase Electrophilicity) Action1->Action2 If fails CheckProd Is Product the Amide? No->CheckProd Hydrolysis YES: Hydrolysis Issue CheckProd->Hydrolysis Unknown NO: Complex Mixture/Tars CheckProd->Unknown FixWater Strict Anhydrous Conditions (Dry Solvents/Gas) Hydrolysis->FixWater FixTemp Lower Temp (0°C) Degas Solvents Unknown->FixTemp

Figure 2: Troubleshooting logic flow for yield optimization.

References

  • Pinner Reaction Mechanism & Kinetics

    • BenchChem.[1] (2025).[2] "The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate." Link

  • Amidine Synthesis & Hydrolysis

    • Organic Chemistry Portal.[3] (2025).[2] "Pinner Reaction: Mechanism and Recent Literature." Link

  • Substituent Effects in Benzonitriles

    • Journal of Organic Chemistry.[3] (2013).[4] "Lewis acid-promoted Pinner reaction."[4] (Discusses electronic activation/deactivation). Link

  • Related 4-Hydroxybenzamide Synthesis

    • MDPI. (2024).[5][6][7] "Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives." (Provides context on stability of the 4-hydroxy-benzamide core). Link

Sources

Optimization

Technical Support Center: Stability of 2-Chloro-4-hydroxybenzenecarboximidamide in Aqueous Solution

Introduction: 2-Chloro-4-hydroxybenzenecarboximidamide belongs to the carboximidamide (amidine) class of compounds, which are of significant interest in medicinal chemistry and drug development due to their biological ac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 2-Chloro-4-hydroxybenzenecarboximidamide belongs to the carboximidamide (amidine) class of compounds, which are of significant interest in medicinal chemistry and drug development due to their biological activities. However, the inherent reactivity of the amidine functional group presents unique stability challenges, particularly in aqueous environments common to biological assays and pharmaceutical formulations. This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with this molecule. We will explore the fundamental causes of degradation, offer practical troubleshooting strategies, and provide robust experimental protocols to empower you to generate reliable and reproducible data.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Concerns

Q1: What is the primary degradation pathway for 2-Chloro-4-hydroxybenzenecarboximidamide in an aqueous solution?

A1: The primary and most significant degradation pathway for 2-Chloro-4-hydroxybenzenecarboximidamide in aqueous media is hydrolysis . The carboximidamide functional group is susceptible to nucleophilic attack by water, which leads to the cleavage of the carbon-nitrogen double bond. This reaction results in the formation of two primary degradation products: 2-Chloro-4-hydroxybenzamide and ammonia . This process can be catalyzed by both acidic and basic conditions.[1][2][3]

Q2: How do pH and temperature critically influence the stability of this compound?

A2: Both pH and temperature are critical factors governing the rate of hydrolysis.

  • pH: Amidines are strong organic bases, with pKa values often in the range of 10-13, meaning they are protonated and positively charged at physiological pH.[1][4] The stability of 2-Chloro-4-hydroxybenzenecarboximidamide is highly pH-dependent.

    • Acidic Conditions (pH < 6): In acidic solutions, the rate of hydrolysis increases significantly.[5][6] The imino nitrogen can become protonated, making the central carbon atom more electrophilic and thus more susceptible to attack by water.[3]

    • Neutral Conditions (pH ≈ 7): The compound generally exhibits its maximum stability in the neutral to slightly alkaline pH range.[7]

    • Basic Conditions (pH > 8): Under strongly basic conditions, the rate of hydrolysis again increases due to the presence of the highly nucleophilic hydroxide ion (OH⁻), which directly attacks the amidine carbon.[3]

  • Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolytic degradation. For every 10°C rise in temperature, the reaction rate can approximately double. Therefore, storing solutions at lower temperatures (e.g., 2-8°C or -20°C) is crucial for minimizing degradation over time.[1]

Q3: My compound appears to be degrading during routine experiments. What immediate steps can I take to improve its stability?

A3: If you suspect degradation, implement the following immediate control measures:

  • Control pH: Whenever possible, prepare your aqueous solutions in a buffered system, ideally between pH 7.0 and 8.0. Avoid unbuffered water or highly acidic/basic media unless required by the experiment.[1]

  • Reduce Temperature: Perform all experimental manipulations on ice and store stock solutions and experimental samples at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term).[1]

  • Use Aprotic Solvents for Stock Solutions: Prepare high-concentration primary stock solutions in a dry, aprotic organic solvent such as DMSO or DMF, where the compound will be significantly more stable. Dilute into aqueous buffers immediately before use.[1]

  • Minimize Time in Aqueous Solution: Reduce the incubation time of your experiments as much as possible. Prepare aqueous dilutions fresh and use them promptly.

  • Use Anhydrous Conditions for Solids: Store the solid (powder) form of the compound in a desiccator under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric moisture.[1]

Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues

Q4: I am observing new, unidentified peaks in my HPLC chromatogram over time. How can I confirm if these are degradation products?

A4: The appearance of new peaks, typically with earlier retention times (more polar) than the parent compound in reversed-phase HPLC, is a classic sign of degradation. The most likely degradation product is 2-Chloro-4-hydroxybenzamide .

Troubleshooting & Confirmation Steps:

  • Forced Degradation: Intentionally degrade a sample of your compound to generate the suspected products. For example, heat a small amount of the compound in 0.1 M HCl and another in 0.1 M NaOH at 60°C for a few hours.[8][9] Analyze these stressed samples by HPLC. If the retention times of the new peaks in your experimental samples match those generated under forced degradation, it strongly suggests they are degradation products.

  • LC-MS Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS). Determine the mass-to-charge ratio (m/z) of the new peaks.

    • Parent Compound (C₇H₇ClN₂O): Expected [M+H]⁺ ≈ 171.03

    • Degradation Product (2-Chloro-4-hydroxybenzamide, C₇H₆ClNO₂): Expected [M+H]⁺ ≈ 172.01

  • Reference Standard: If available, co-inject an authentic reference standard of 2-Chloro-4-hydroxybenzamide. If one of the degradation peaks co-elutes perfectly with the standard, its identity is confirmed.

Q5: My stock solution in DMSO is showing a loss of purity after storage. How should I properly prepare and store a stable stock solution?

A5: While DMSO is a good choice, instability can still occur if proper technique is not followed. Amidines are highly basic and can be sensitive to trace amounts of water or acid contaminants in the solvent.[1]

Optimized Stock Solution Protocol:

  • Solvent Quality: Use only high-purity, anhydrous (or "dry") DMSO. Purchase in small-volume bottles with septa to minimize water absorption from the air each time the bottle is opened.

  • Drying: Before preparation, ensure your compound is thoroughly dry by placing it under a high vacuum for several hours.[1]

  • Preparation: Prepare the stock solution under an inert atmosphere (e.g., in a glove box or using a nitrogen/argon blanket) to minimize exposure to air and moisture.

  • Storage:

    • Aliquot the stock solution into small, single-use volumes in tightly sealed vials (e.g., glass ampoules or cryovials with O-rings). This prevents repeated freeze-thaw cycles and contamination of the entire stock.

    • Store the aliquots at -20°C or, for maximum long-term stability, at -80°C.

    • Before use, allow an aliquot to warm completely to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Section 3: Experimental Protocols & Methodologies

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to systematically evaluate the intrinsic stability of 2-Chloro-4-hydroxybenzenecarboximidamide and identify its degradation products, which is a critical step in developing a stability-indicating analytical method.[8][9][10]

Objective: To generate potential degradation products and understand the degradation profile under hydrolytic, oxidative, thermal, and photolytic stress.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile or methanol.

  • Stress Conditions: For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL of the relevant solvent, e.g., water) stored at 5°C. The goal is to achieve 5-20% degradation.[8]

    • Acid Hydrolysis: 0.1 M Hydrochloric Acid (HCl). Incubate at 60°C.

    • Base Hydrolysis: 0.1 M Sodium Hydroxide (NaOH). Incubate at 60°C.

    • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂). Incubate at room temperature.

    • Thermal Degradation: Water. Incubate at 80°C.

  • Time Points: Withdraw aliquots at initial (t=0), 2, 6, 12, and 24 hours.

  • Quenching:

    • For acid-stressed samples, neutralize with an equivalent amount of 0.1 M NaOH.

    • For base-stressed samples, neutralize with an equivalent amount of 0.1 M HCl.

  • Analysis: Dilute all samples (including the control) to a final concentration of ~50 µg/mL with the mobile phase and analyze immediately by HPLC-UV (see Protocol 2).

  • Photostability (ICH Q1B): Expose the solid compound and a solution (in quartz cuvettes) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze against a control sample protected from light.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To establish a reversed-phase HPLC method capable of separating the parent compound from all process impurities and degradation products generated during the forced degradation study.

Recommended Starting Conditions:

ParameterRecommended Condition
HPLC System Quaternary or Binary HPLC with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 min, hold for 2 min, return to 5% B over 1 min, equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm or PDA scan (200-400 nm)

Method Validation & System Suitability:

  • Specificity: Inject the stressed samples from Protocol 1. The method is considered "stability-indicating" if the parent peak is well-resolved from all degradation peaks (Resolution > 2). A Photodiode Array (PDA) detector can be used to assess peak purity.

  • Linearity, Accuracy, Precision: Validate these parameters according to standard ICH guidelines.

  • System Suitability: Before each run, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.

Section 4: Data Interpretation & Visualization

Table 1: Summary of Expected Outcomes from Forced Degradation Studies
Stress ConditionTypical ConditionsExpected Stability OutcomePrimary Degradation Product
Acid Hydrolysis 0.1 M HCl, 60°C, 24hHighly Labile 2-Chloro-4-hydroxybenzamide
Base Hydrolysis 0.1 M NaOH, 60°C, 24hHighly Labile 2-Chloro-4-hydroxybenzamide
Oxidation 3% H₂O₂, RT, 24hLikely Stable Minimal degradation expected
Thermal (Neutral) Water, 80°C, 24hModerately Labile 2-Chloro-4-hydroxybenzamide
Photolytic ICH Q1B conditionsTo be determined Dependent on chromophore reactivity
Diagram 1: Predicted Hydrolytic Degradation Pathway

G Parent_acid 2-Chloro-4-hydroxybenzenecarboximidamide Intermediate_acid Protonated Intermediate Parent_acid->Intermediate_acid + H₂O Product_Amide_acid 2-Chloro-4-hydroxybenzamide Intermediate_acid->Product_Amide_acid Product_Ammonia_acid Ammonium (NH₄⁺) Intermediate_acid->Product_Ammonia_acid Parent_base 2-Chloro-4-hydroxybenzenecarboximidamide Intermediate_base Tetrahedral Intermediate Parent_base->Intermediate_base + OH⁻ Product_Amide_base 2-Chloro-4-hydroxybenzamide Intermediate_base->Product_Amide_base Product_Ammonia_base Ammonia (NH₃) Intermediate_base->Product_Ammonia_base

Caption: Predicted hydrolytic degradation pathways under acidic and basic conditions.

Diagram 2: Experimental Workflow for Stability Assessment

G start Define Stability Study Objective prep Prepare Stock Solution (1 mg/mL in ACN) start->prep stress Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) prep->stress sampling Collect Samples at Time Points (0, 2, 6, 12, 24h) stress->sampling quench Neutralize/Quench Reaction sampling->quench hplc Analyze via Stability-Indicating HPLC-UV/PDA Method quench->hplc data Data Analysis: - Calculate % Degradation - Assess Peak Purity hplc->data identify Identify Degradants (LC-MS, Reference Standards) data->identify report Report Findings: - Degradation Profile - Stability-Indicating Method identify->report

Caption: General workflow for conducting a comprehensive stability assessment study.

Conclusion

The stability of 2-Chloro-4-hydroxybenzenecarboximidamide in aqueous solution is primarily challenged by pH- and temperature-dependent hydrolysis. By understanding the underlying chemical mechanisms and implementing the rigorous controls and protocols outlined in this guide, researchers can significantly mitigate degradation, ensuring the integrity and reliability of their experimental results. Proactive stability assessment through forced degradation studies is paramount for any project involving this and related carboximidamide compounds.

References

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Stability of alkoxycarbonylamidine prodrugs - PubMed. (n.d.). PubMed. Retrieved February 27, 2026, from [Link]

  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 73-79. Retrieved February 27, 2026, from [Link]

  • WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis - Google Patents. (n.d.). Google Patents.
  • A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. (n.d.). Research Journal of Pharmacy and Technology. Retrieved February 27, 2026, from [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020). Pharmaceutical Online. Retrieved February 27, 2026, from [Link]

  • Carboxylic acid synthesis by hydrolysis of amides - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • Hydrolysis Mechanisms of Carboxylic Acid Derivatives - YouTube. (2022, March 7). YouTube. Retrieved February 27, 2026, from [Link]

  • Functionality of amidines and amidrazones - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved February 27, 2026, from [Link]

  • Acid and base-catalyzed hydrolysis of amides (video) - Khan Academy. (n.d.). Khan Academy. Retrieved February 27, 2026, from [Link]

  • Acid and base-catalyzed hydrolysis of amides | Organic chemistry | Khan Academy. (2014, March 13). Khan Academy. Retrieved February 27, 2026, from [Link]

  • Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed. (1994). PubMed. Retrieved February 27, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 2-Chloro-4-hydroxybenzamidine Potency

Status: Active Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Low Potency (High IC50) in Serine Protease Assays

Introduction: The Benzamidine Paradox

Welcome to the technical support center. You are likely working with 2-Chloro-4-hydroxybenzamidine (CHBA) as a fragment inhibitor or scaffold for serine proteases (e.g., Trypsin, Thrombin, Factor Xa).

The Core Issue: You observe an IC50 significantly higher (lower potency) than predicted or reported. The Reality: Benzamidines are robust in theory but fragile in practice. They rely on a critical salt bridge between the protonated amidine and the aspartate residue (Asp189 in trypsin) at the bottom of the S1 specificity pocket. Any factor disrupting this electrostatic anchor—chemical, thermodynamic, or kinetic—will catastrophically reduce potency.

This guide moves beyond basic "check your pipette" advice to address the specific physicochemical liabilities of CHBA.

Phase 1: Chemical Integrity & Solubility

Q: Is my inhibitor actually 2-Chloro-4-hydroxybenzamidine?

Diagnosis: Benzamidines are susceptible to hydrolysis, converting the active amidine group into an inactive amide. Mechanism: The 2-Chloro substituent is electron-withdrawing. While this can enhance binding affinity by lowering the pKa of the phenol, it also makes the amidine carbon more electrophilic, potentially accelerating nucleophilic attack by water (hydrolysis) under basic conditions.

The "Amide Drift" Phenomenon:

  • Active: 2-Chloro-4-hydroxybenzamidine (

    
    ) 
    
    
    
    Binds Asp189.
  • Inactive: 2-Chloro-4-hydroxybenzamide (

    
    ) 
    
    
    
    No Charge
    
    
    No Binding.
Troubleshooting Protocol A: Hydrolysis Validation
  • Step 1: Do not rely on UV absorbance alone; the amide and amidine spectra are too similar.

  • Step 2: Perform a rapid LC-MS check of your DMSO stock.

    • Target Mass: 170.6 Da (Amidine) vs. 171.5 Da (Amide).

    • Action: If >5% amide is present, discard the stock.

  • Step 3: Storage Rule: Store as a dry powder (HCl salt) at -20°C. Only reconstitute in DMSO immediately before use. Avoid storing aqueous dilutions.

Q: Did the compound precipitate in the well?

Diagnosis: The 2-Chloro group increases lipophilicity (LogP), while the 4-Hydroxy group adds hydrogen bonding potential. This "amphipathic frustration" can lead to micro-precipitation upon dilution into aqueous buffer, effectively lowering the free concentration of the inhibitor.

Visual Check:

Observation Diagnosis Action
Cloudy/Hazy Well Gross Precipitation Reduce concentration; add 0.01% Triton X-100.
Flat Dose-Response Compound "Crash Out" Check solubility limit in assay buffer (PBS/Tris).

| Steep Hill Slope (>2.0) | Aggregation | Compound is forming colloids; add detergent. |

Phase 2: Thermodynamic & Kinetic Optimization

Q: Is my pH neutralizing the inhibitor?

Diagnosis: Potency is strictly pH-dependent.

  • Amidine pKa: Typically ~11.0. The 2-Cl group lowers this slightly (inductive effect), likely to ~10.5. At pH 7.4, it is protonated (+1) and active.

  • Phenol pKa: Typically ~9.[1][2]5. The 2-Cl group lowers this to ~8.5. At pH > 8.5, the phenol deprotonates (-1), creating a zwitterion or altering the solvation shell, which may repel the hydrophobic S1 pocket walls.

The Fix: Ensure Assay Buffer pH is 7.4 – 8.0 .

  • Too High (>9.0): Amidine deprotonates; binding energy is lost.

  • Too Low (<6.0): Enzyme activity compromises; histidine catalytic triad protonates.

Q: Is the substrate washing out the inhibitor?

Diagnosis: CHBA is a competitive inhibitor . It competes directly with the substrate for the active site. If your substrate concentration (


) is high relative to its 

, the substrate will "outcompete" the inhibitor, making the inhibitor appear less potent (High IC50).

The Math (Cheng-Prusoff Correction): You cannot compare IC50 values unless


 is identical. You must calculate 

(the absolute inhibition constant).


Data Table: The Impact of Substrate Load

Scenario: True


 of CHBA = 10 nM
Substrate Conc. (

)
Ratio (

)
Observed IC50Interpretation
0.1 x Km 0.111 nM Accurate potency reflection.
1.0 x Km 1.020 nM Potency appears 2x lower.
10 x Km 10.0110 nM False Low Potency (11x shift).

Action: If your "low potency" matches the 10x shift row, your compound is fine; your assay design is just biased by high substrate.

Phase 3: Visual Troubleshooting Workflows

Workflow 1: Root Cause Analysis Tree

Use this decision tree to isolate the cause of low potency.

TroubleshootingTree Start PROBLEM: Low Potency (High IC50) CheckChem 1. Check Chemistry: LC-MS of Stock Start->CheckChem AmideFound Amide Peak > 5%? CheckChem->AmideFound Discard Hydrolysis Detected. Discard Stock. Buy Fresh HCl Salt. AmideFound->Discard Yes CheckSol 2. Check Solubility: Visual/Nephelometry AmideFound->CheckSol No Precip Precipitation? CheckSol->Precip AddDet Add 0.01% Triton X-100 or Reduce [DMSO] Precip->AddDet Yes CheckKin 3. Check Kinetics: Calculate [S]/Km Precip->CheckKin No HighSub Is [S] >> Km? CheckKin->HighSub Recalc Artifact Confirmed. Calculate Ki using Cheng-Prusoff. HighSub->Recalc Yes CheckPH 4. Check pH: Is pH > 8.5? HighSub->CheckPH No AdjustPH Amidine Deprotonated. Adjust pH to 7.4. CheckPH->AdjustPH Yes TrueLow Conclusion: True Low Potency. Compound is weak. CheckPH->TrueLow No

Caption: Figure 1. Step-by-step diagnostic logic for isolating the cause of reduced potency in benzamidine assays.

Workflow 2: The Competitive Equilibrium

Understanding why substrate concentration shifts your IC50.[3][4]

CompetitiveBinding E Enzyme (Serine Protease) ES E-S Complex (Active) E->ES + S EI E-I Complex (Inhibited) E->EI + I (CHBA) S Substrate I Inhibitor (CHBA) P Product (Signal) ES->P Catalysis

Caption: Figure 2. Competitive inhibition mechanism.[5][6] CHBA (Red) must compete with Substrate (Green) for the Enzyme. Increasing [S] shifts equilibrium toward Green, requiring more CHBA to inhibit (Higher IC50).

Summary of Recommendations

  • Storage: Store 2-Chloro-4-hydroxybenzamidine as a solid HCl salt at -20°C. Do not store DMSO stocks for >1 week.

  • Buffer: Use Tris or HEPES at pH 7.4 – 7.8. Avoid pH > 8.5.

  • Additives: Include 0.01% Triton X-100 to prevent aggregation and ensure the "low potency" isn't just precipitation.

  • Analysis: Always report

    
    , not just IC50. Verify your 
    
    
    
    ratio is close to 1.0 for balanced sensitivity.

References

  • Benzamidine Hydrolysis Kinetics: Title: Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water.[7][8] Source: Journal of Organic Chemistry (via NIH/PubMed). URL:[Link]

  • Cheng-Prusoff Equation & Potency: Title: The Cheng-Prusoff Equation: Relationship Between IC50 and Ki.[3][4][6][9] Source: Canadian Society of Pharmacology and Therapeutics. URL:[Link]

  • Assay Interference (Aggregation): Title: Assay Interference by Aggregation - Assay Guidance Manual. Source: NCBI Bookshelf. URL:[Link]

Sources

Optimization

Technical Support Center: Benzamidine Synthesis &amp; Troubleshooting

Welcome to the Synthesis Support Portal. As drug development professionals and synthetic chemists, you know that benzamidines are critical pharmacophores, particularly in the design of serine protease inhibitors and inte...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Support Portal. As drug development professionals and synthetic chemists, you know that benzamidines are critical pharmacophores, particularly in the design of serine protease inhibitors and integrin antagonists. However, synthesizing the highly basic amidine moiety is notoriously prone to side reactions, including hydrolysis, trimerization, and over-reduction.

This guide is structured to provide deep mechanistic troubleshooting, self-validating protocols, and empirical data to help you minimize side reactions and maximize yields across the three primary synthetic routes: the Pinner Reaction , Garigipati Amination , and the Amidoxime Route .

Diagnostic Workflow for Amidine Synthesis

Before diving into specific FAQs, use the diagnostic flowchart below to identify the root cause of the side reactions you are observing based on your chosen synthetic pathway.

G Start Benzamidine Synthesis Troubleshooting Pinner Pinner Reaction (HCl/ROH then NH3) Start->Pinner Garigipati Garigipati Reagent (AlMe(Cl)NH2) Start->Garigipati Amidoxime Amidoxime Route (NH2OH then Reduction) Start->Amidoxime Hydrolysis Issue: Hydrolysis to Amide Fix: Strict Anhydrous HCl Pinner->Hydrolysis Moisture present Trimer Issue: Triazine Formation Fix: Control NH3 Temp (<60°C) Pinner->Trimer Excessive heat Incomplete Issue: Unreacted Nitrile Fix: Fresh AlMe3 + NH4Cl Garigipati->Incomplete Steric hindrance OverRed Issue: Over-reduction Fix: Transfer Hydrogenation Amidoxime->OverRed Harsh H2/Pd/C

Diagnostic workflow for identifying and resolving benzamidine synthesis side reactions.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Module A: The Pinner Reaction

Pathway: Benzonitrile + Alcohol + HCl → Imidate Hydrochloride → (via NH₃) → Benzamidine

Q1: I am isolating significant amounts of benzamide and ethyl benzoate instead of my target benzamidine. What is causing this? A: This is a classic symptom of moisture contamination during the formation of the imidate intermediate[1]. The Pinner reaction is highly sensitive to water. If water is present during the HCl bubbling phase, the highly electrophilic imidate intermediate undergoes rapid hydrolysis to form an ester (ethyl benzoate, if using ethanol) or the starting nitrile hydrolyzes directly to a primary amide. Causality: Water acts as a competing nucleophile against the alcohol. To prevent this, your system must be strictly anhydrous.

Q2: My LC-MS shows a massive peak corresponding to exactly three times the mass of my monomeric amidine. How do I stop this? A: You are observing the formation of 1,3,5-triazines via the trimerization of the imidate or amidine intermediate. This side reaction is driven by excessive thermal energy during the ammonolysis step. While heating is required to drive the reaction with ammonia, temperatures exceeding 80 °C promote the cyclotrimerization of the carbon-nitrogen double bonds. Keep the amination step strictly between 40 °C and 60 °C[1].

Module B: Direct Amination (Garigipati Reagent)

Pathway: Benzonitrile + Amino(methyl)aluminum chloride → Benzamidine

Q3: I am using the Garigipati reagent to avoid the harsh acidic conditions of the Pinner reaction, but my conversions are stalling at 40%. Why? A: The Garigipati reagent (


) relies on the Lewis acidity of the aluminum center to activate the nitrile, followed by intramolecular delivery of the amine[2]. Stalled conversions usually result from one of two factors:
  • Reagent Degradation: The active reagent is prepared in situ from trimethylaluminum (

    
    ) and ammonium chloride (
    
    
    
    ). If the
    
    
    is not rigorously dried, the
    
    
    is quenched, destroying the stoichiometry.
  • Steric Hindrance: Ortho-substituted benzonitriles severely restrict the coordination of the bulky aluminum complex. In these cases, prolonged heating at 80 °C in toluene is required.

Module C: The Amidoxime Route

Pathway: Benzonitrile +


 → Benzamidoxime → (Reduction) → Benzamidine

Q4: During the reduction of my benzamidoxime intermediate using


 and Pd/C, I am seeing over-reduction to the benzylamine. How can I selectively cleave the N-O bond? 
A:  Standard catalytic hydrogenation is often too harsh and lacks chemoselectivity, leading to the cleavage of the C=N bond alongside the target N-O bond. To minimize this side reaction, switch to transfer hydrogenation  using potassium formate (

) or use Zinc in acetic acid (

)[3]. Potassium formate acts as a mild hydrogen donor on the Pd/C surface, selectively reducing the N-O bond without over-reducing the amidine to an amine.

G Nitrile Benzonitrile (Ar-CN) Amidoxime Amidoxime (Ar-C(=NOH)NH2) Nitrile->Amidoxime NH2OH·HCl Base Amidine Benzamidine (Ar-C(=NH)NH2) Amidoxime->Amidine HCOOK, Pd/C (High Selectivity) Side1 Side Reaction: Benzylamine Amidoxime->Side1 Harsh H2/Pd/C (Over-reduction)

Mechanistic pathway of the amidoxime route highlighting the over-reduction side reaction.

Quantitative Method Comparison

Use the following data table to select the most appropriate synthetic route based on your substrate's functional group tolerance.

Synthetic RouteTypical YieldPrimary Side ReactionsFunctional Group IncompatibilitiesMitigation Strategy
Pinner Reaction 70 - 90%Hydrolysis (amides/esters), Trimerization (triazines)Acid-sensitive groups (acetals, silyl ethers)Strict anhydrous conditions; Temp < 60°C during ammonolysis.
Garigipati Reagent 60 - 85%Incomplete conversionBase-sensitive groups, acidic protons (phenols)Fresh in situ preparation; extended reflux in toluene.
Amidoxime Route 80 - 95%Over-reduction (amines), DehalogenationReducible groups (nitro, alkenes, alkynes)Use

/Pd/C transfer hydrogenation or

.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: Anhydrous Pinner Synthesis of Benzamidines

Objective: Convert benzonitrile to benzamidine while strictly preventing hydrolysis[1].

  • Preparation: Dissolve 1.0 eq of benzonitrile in strictly anhydrous ethanol (10 volumes).

    • Validation Checkpoint: Perform Karl Fischer titration on the ethanol prior to use. Moisture must be <50 ppm.

  • Imidate Formation: Cool the reaction vessel to 0 °C. Bubble anhydrous HCl gas through the solution until saturation is reached.

    • Causality: Low temperatures prevent the exothermic degradation of the forming imidate hydrochloride.

  • Monitoring: Seal the vessel and stir at room temperature for 12-24 hours.

    • Validation Checkpoint: Monitor the reaction via FT-IR. Do not proceed until the sharp C≡N stretch (~2220 cm⁻¹) completely disappears and is replaced by the C=N stretch (~1650 cm⁻¹). This ensures no unreacted nitrile is carried over.

  • Ammonolysis: Remove the solvent in vacuo. Resuspend the crude imidate in anhydrous ethanol and add 5.0 eq of 7N

    
     in methanol. Stir at 50 °C for 4 hours.
    
    • Causality: Maintaining the temperature below 60 °C prevents the trimerization side reaction.

  • Isolation: Filter the precipitated

    
     salts and concentrate the filtrate to crystallize the benzamidine hydrochloride.
    
Protocol B: Chemoselective Amidoxime Reduction

Objective: Reduce benzamidoxime to benzamidine without over-reduction to the amine[3].

  • Preparation: Dissolve 1.0 mmol of the parent benzamidoxime in 1 mL of glacial acetic acid.

  • Transfer Reagent Addition: Add 10.0 mmol of potassium formate (

    
    ) dissolved in 2 mL of methanol, followed by 10 mol% of 10% Pd/C.
    
    • Causality: Potassium formate acts as a safe, controlled hydrogen donor on the catalyst surface, preventing the high-pressure over-reduction associated with

      
       gas.
      
  • Reaction: Stir the mixture at room temperature.

    • Validation Checkpoint: Monitor for the evolution of

      
       gas (a byproduct of formate decomposition). The reaction is typically complete within 2-4 hours. Confirm completion via TLC (Ninhydrin stain will show the primary amidine).
      
  • Isolation: Filter the mixture through a pad of Celite to remove the Pd/C. Concentrate the filtrate, neutralize with cold 1M NaOH, and extract with ethyl acetate to isolate the free base.

References

  • Source: Thieme Connect (Synthesis)
  • Source: Semantic Scholar (Arkivoc)
  • US20160297744A1 - Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride Source: Google Patents URL
  • Discovery of Benzamidine- and 1-Aminoisoquinoline-Based Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1)
  • Source: PubMed Central (PMC)

Sources

Troubleshooting

Technical Support Center: Purification of 2-Chloro-4-hydroxybenzenecarboximidamide

Ticket ID: #PUR-AMID-2CL4OH Subject: Isolation and Purification Protocols for Substituted Benzamidines Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1][2][3] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-AMID-2CL4OH Subject: Isolation and Purification Protocols for Substituted Benzamidines Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1][2][3]

Executive Summary

You are likely encountering difficulty purifying 2-Chloro-4-hydroxybenzenecarboximidamide (also known as 2-chloro-4-hydroxybenzamidine) due to its amphoteric nature and the persistent presence of inorganic salts (typically ammonium chloride) from the Pinner reaction.[1][2][3]

Unlike simple benzamidines, this molecule contains both a basic amidine group (


) and an acidic phenolic hydroxyl group (

, lowered by the ortho-chloro substituent).[1][3][4] This creates a narrow "isoelectric" window, making standard acid-base extractions treacherous.[3]

This guide provides a self-validating workflow to isolate the high-purity hydrochloride salt, specifically addressing the removal of inorganic contaminants and the prevention of hydrolysis.

Module 1: Critical Purification Workflows

Protocol A: The "Dry-Salt" Switch (Recommended for High Purity)

Use this if your crude product is a sticky solid contaminated with


.[1][2][3]

The Logic: Ammonium chloride (


) is slightly soluble in methanol but practically insoluble in anhydrous ethanol/acetone mixtures.[4] The amidine hydrochloride is highly soluble in ethanol.
  • Drying: Dry the crude reaction mixture thoroughly under high vacuum to remove all water. Moisture promotes hydrolysis to the amide.[4]

  • Solubilization: Suspend the crude solid in Warm Anhydrous Ethanol (40°C) .

    • Ratio: 5 mL solvent per gram of crude.

    • Action: Stir vigorously for 30 minutes. The amidine salt dissolves; inorganic

      
       remains largely suspended.
      
  • Filtration: Filter the warm solution through a celite pad or sintered glass funnel.

    • Residue: Mostly

      
       (Discard).[1][3]
      
    • Filtrate: Contains target amidine.[1]

  • Precipitation (The Switch): Concentrate the ethanolic filtrate to 25% volume. Slowly add Anhydrous Diethyl Ether or Acetone until turbidity persists.[1][2][3]

  • Crystallization: Cool to 4°C overnight. The 2-chloro-4-hydroxybenzamidine HCl will crystallize as white/off-white needles.[1][2][3]

Protocol B: The Isoelectric "Free-Base" Crash (Use with Caution)

Use this only if Protocol A fails to remove all salts.[1][2][3][4]

The Logic: You must exploit the zwitterionic window.[4]

  • pH < 8: Cationic (Soluble in water).[1]

  • pH > 11: Anionic Phenoxide (Soluble in water).[1]

  • pH 9-10: Neutral Zwitterion/Free Base (Least soluble).[1][2][3]

  • Dissolve crude salt in minimal distilled water (10 mL/g).

  • Cool to 0-5°C.

  • Slowly add 2M

    
     while monitoring pH with a calibrated meter.
    
  • STOP exactly at pH 9.5.

  • A precipitate should form.[1][3][5][6] Filter immediately.

    • Warning: Do not linger.[1][3] Free amidines hydrolyze to amides in water.[3]

  • Wash the solid with ice-cold water (removes NaCl/NH4Cl).[1][3]

  • Re-acidification: Immediately redissolve the wet cake in Anhydrous Ethanol/HCl to reform the stable hydrochloride salt.

Module 2: Visualizing the Chemistry

Figure 1: Purification Decision Tree

This workflow illustrates the logical path based on your current impurity profile.

PurificationWorkflow Start Crude Reaction Mixture (Pinner Product) CheckState Physical State? Start->CheckState Oil Sticky Oil/Gum CheckState->Oil Solid Solid Powder CheckState->Solid Trituration Triturate with Anhydrous Ether/Acetone Oil->Trituration Induce crystallization SolubilityCheck Check NH4Cl Content (AgNO3 Test) Solid->SolubilityCheck Trituration->Solid HighSalt High Inorganic Salt SolubilityCheck->HighSalt LowSalt Low/No Salt SolubilityCheck->LowSalt EthanolExtract Protocol A: Warm EtOH Extraction (Filter out NH4Cl) HighSalt->EthanolExtract Recryst Recrystallize: EtOH + Ether (1:3) LowSalt->Recryst EthanolExtract->Recryst Final Pure 2-Cl-4-OH Benzamidine HCl Recryst->Final

Caption: Decision tree for isolating 2-chloro-4-hydroxybenzamidine HCl, prioritizing the removal of sticky impurities and inorganic salts.

Module 3: Troubleshooting & FAQs

Q1: My product is turning into a sticky oil instead of a solid. Why?

Diagnosis: This is the "Amidine Oil" phenomenon, usually caused by trace solvents (DMF/DMSO) or excess alcohol preventing crystal lattice formation.[1][4] Fix:

  • Azeotrope: Dissolve the oil in toluene and rotovap to dryness (repeat 2x). This pulls out trapped alcohol/water.[1][3]

  • Trituration: Add anhydrous diethyl ether to the oil and scratch the flask walls with a glass rod vigorously. The mechanical energy + non-polar solvent forces the salt to crash out.[4]

Q2: I see a new peak at M+1 (Mass 172/174) in LCMS. What is it?

Diagnosis: This is the Hydrolysis Product (Amide) .

  • Amidine Mass: ~171 (Free base) / 172 (M+H).[1][3][4]

  • Amide Mass: ~172 (Neutral) / 173 (M+H).[3][4]

  • Differentiation: They are very close in mass.[1][3] Look at the UV spectra; amides often have slightly different

    
     shifts.[4]
    Root Cause:  Exposure to water at basic pH or high temperatures.[1][3]
    Prevention:  Store the compound strictly as the HCl salt  in a desiccator.[4] Never leave the free base in water for >15 minutes.
    
Q3: How do I remove the purple/brown color?

Diagnosis: Phenol oxidation. The 4-hydroxyl group is electron-rich and prone to air oxidation, forming quinone-like impurities.[1][2][3] Fix:

  • Perform the recrystallization (Protocol A) with a pinch of activated charcoal .

  • Boil briefly (5 mins), filter hot through Celite.

  • The charcoal will adsorb the colored oxidized byproducts.

Module 4: Chemical Stability Data

ParameterSpecification/BehaviorTechnical Note
Storage Form Hydrochloride SaltFree base is unstable (auto-hydrolysis).[1][2][3]
Solubility (HCl) Water, Methanol, EthanolInsoluble in Ether, Hexane, DCM.[1][4]
pKa (Phenol) ~8.5 - 9.0Lower than typical phenol (10) due to Cl- withdrawing effect.[1][2][3]
pKa (Amidine) ~11.5Highly basic.[1][2]
Hygroscopicity HighMust be stored under Argon/Nitrogen.[1][2][3]

References

  • Pinner Synthesis Mechanism & Workup

    • Organic Syntheses, Coll.[1][4] Vol. 1, p. 5 (1941).[1][4] General procedure for amidine isolation via imido ester hydrochlorides.[1][3]

    • [3][4]

  • Purification of Amidine Salts (Removal of NH4Cl)

    • Journal of Medicinal Chemistry, 1968, 11(5), 1034–1037.[1][4] Discusses solubility differences in substituted benzamidines.

    • [1][3][4]

  • Synthesis of 2-Chloro-4-hydroxy Analogues

    • BenchChem Technical Support, "Synthesis of 2-Chloro-4-(hydroxymethyl)phenol".[1][2][3] Provides context on the stability of the 2-Cl-4-OH substitution pattern.

  • Amidine Hydrolysis Kinetics

    • Journal of the American Chemical Society, 1954, 76, 19, 4869–4871.[4] Detailed kinetics of amidine-to-amide hydrolysis in aqueous media.

    • [1][3][4]

Disclaimer: These protocols involve hazardous chemicals (Strong acids, bases, organic solvents).[1][3][4] Always consult the SDS for 2-Chloro-4-hydroxybenzenecarboximidamide and standard laboratory safety procedures before proceeding.

Sources

Optimization

Technical Support Center: Handling 2-Chloro-4-hydroxybenzamidine Salts

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific challenges researchers and drug development professionals face when working with h...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific challenges researchers and drug development professionals face when working with highly hygroscopic amidine salts.

2-Chloro-4-hydroxybenzamidine is a critical intermediate in pharmaceutical synthesis. However, like many benzamidine derivatives, it exhibits severe hygroscopicity[1]. Mishandling this compound leads to stoichiometric drift, physical caking, and chemical degradation, which can compromise entire synthetic campaigns[2][3]. This guide provides field-proven, self-validating protocols to ensure scientific integrity and reproducible results.

Section 1: Mechanisms of Moisture-Induced Degradation (FAQ)

Q: Why does my 2-Chloro-4-hydroxybenzamidine salt rapidly clump and turn into a paste on the benchtop? A: This phenomenon is known as deliquescence. The amidine functional group (–C(=NH)NH₂) is highly polar and acts as both a strong hydrogen bond donor and acceptor. When exposed to ambient humidity, the salt adsorbs atmospheric water molecules into its crystal lattice[4]. Once the moisture uptake exceeds a critical threshold, the crystal lattice collapses, and the salt dissolves in its own water of hydration, forming a viscous paste[2].

Q: Does moisture absorption only affect the weight, or does it damage the molecule itself? A: It causes irreversible chemical damage. While the immediate issue is physical (caking and inaccurate weighing), the secondary issue is chemical hydrolysis. In the localized aqueous microenvironment created by deliquescence, water acts as a nucleophile. It attacks the electrophilic amidine carbon, leading to the formation of a tetrahedral intermediate that eventually collapses to form an amide, releasing ammonia gas in the process[2]. If your salt smells faintly of ammonia, hydrolysis has already occurred.

Mechanism A 2-Chloro-4-hydroxy- benzamidine Salt B Atmospheric Moisture (H2O Adsorption) A->B RH > 30% C Crystal Lattice Deliquescence B->C Saturation D Hydrolysis (Amide + NH3) C->D Nucleophilic Attack

Fig 1: Moisture-induced degradation pathway of benzamidine salts.

Section 2: Storage and Environmental Controls

Q: What is the optimal storage condition to prevent moisture uptake? A: The bulk material must be stored at -20°C inside a secondary sealed container containing an active desiccant (e.g., anhydrous calcium sulfate or silica gel)[5]. However, the most critical failure point occurs during retrieval. If a cold bottle is opened in a humid laboratory, ambient moisture will instantly condense on the cold inner walls and the compound.

Causality & Best Practice: You must allow the sealed container to equilibrate to room temperature (typically 60 minutes) before breaking the seal. This prevents the thermodynamic transfer of moisture from the air to the cold solid.

Table 1: Hygroscopicity Classification & Handling Matrix

To standardize your approach, refer to the following quantitative thresholds for amidine salts based on ambient Relative Humidity (RH):

Ambient RH (%)Physical State ObservationEst. Moisture Uptake (w/w)Recommended Handling Protocol
< 15% Free-flowing powder< 1.0%Benchtop (Rapid Weighing Protocol)
15% - 30% Slight surface clumping1.0% - 5.0%Glove bag / Dry box required[6]
30% - 50% Heavy caking / Aggregation5.0% - 15.0%Glove box (Ar/N₂ atmosphere)[7]
> 50% Deliquescence (Paste/Liquid)> 15.0%Unusable; requires recovery drying

Section 3: Weighing and Reaction Setup

Q: My reaction stoichiometry is consistently off, leading to poor yields. How do I correct this? A: You are likely weighing water along with your active pharmaceutical ingredient (API). A 10% moisture uptake means you are adding 10% less of your reactive amidine, throwing off your molar equivalents. To build a self-validating system, you must quantify the water content using Karl Fischer (KF) titration immediately prior to reaction setup. Once the exact water percentage is known, mathematically adjust the mass of the salt added to the reaction to ensure the correct molarity of the active amidine.

Q: How do I accurately weigh this salt if I do not have access to a humidity-controlled glove box? A: You must utilize the Rapid Benchtop Weighing by Difference protocol. This method minimizes atmospheric exposure and provides a mathematical validation of moisture uptake during transfer.

Protocol 1: Rapid Benchtop Weighing by Difference

Self-Validating Methodology:

  • Preparation: Pre-weigh an empty, dry reaction flask equipped with a septum (Mass A). Flush the flask with inert gas (Nitrogen or Argon)[7].

  • Tare: Place the sealed stock vial of room-temperature 2-Chloro-4-hydroxybenzamidine on the analytical balance and tare it to zero.

  • Transfer: Swiftly open the stock vial, extract the approximate required amount using a dry spatula, and immediately transfer it into the reaction flask. Reseal both containers instantly[8].

  • Calculate: Place the sealed stock vial back on the balance. The negative value displayed is the exact mass of the chemical removed (Mass B).

  • Validate: Weigh the sealed reaction flask (Mass C). Subtract Mass A from Mass C to find the mass of the solid inside (Mass D).

  • Integrity Check: If Mass D is significantly greater than Mass B, your sample absorbed atmospheric moisture during the brief transfer window. Use Mass B for your stoichiometric calculations, as it represents the true mass of the salt before atmospheric exposure.

Workflow Start Remove from -20°C Storage Equilibrate Equilibrate to RT (1 hr) in Desiccator Start->Equilibrate Decision Glove Box Available? Equilibrate->Decision GloveBox Weigh in Glove Box (RH < 5%, Ar/N2) Decision->GloveBox Yes Benchtop Rapid Weighing by Difference (Benchtop) Decision->Benchtop No Validate Karl Fischer Titration (Verify % H2O) GloveBox->Validate Benchtop->Validate React Proceed to Reaction Validate->React H2O < Target

Fig 2: Decision workflow for handling and weighing hygroscopic salts.

Section 4: Recovery and Drying Protocols

Q: My batch has absorbed water and clumped. Can I dry it in a standard laboratory drying oven? A: No. Applying direct thermal energy to a wet amidine salt will rapidly accelerate the hydrolysis reaction discussed in Section 1[8]. You will successfully remove the water, but you will destroy the API in the process, converting it to an amide.

Q: How do I safely recover wet 2-Chloro-4-hydroxybenzamidine? A: You must rely on vacuum and chemical desiccants rather than heat.

Protocol 2: Non-Thermal Vacuum Desiccation
  • Pulverization: Inside a glove bag (or under a stream of dry nitrogen), use a mortar and pestle to gently break up the caked salt to increase its surface area[8].

  • Setup: Transfer the powder to a wide glass petri dish to maximize surface exposure.

  • Desiccation: Place the dish inside a vacuum desiccator. In the lower chamber of the desiccator, place a fresh, high-capacity chemical desiccant (e.g., Phosphorus pentoxide, P₂O₅, or indicating Drierite)[6].

  • Evacuation: Draw a high vacuum (< 1 mbar) on the desiccator and seal it. Leave the compound under vacuum at room temperature for 24 to 48 hours.

  • Validation: Break the vacuum with dry Nitrogen gas (never ambient air)[6]. Remove a small aliquot and perform a Karl Fischer titration. If the water content is below your acceptable threshold (typically < 1.0%), immediately transfer the bulk powder to airtight vials and store at -20°C[5].

References[8] TutorChase. "How do you handle hygroscopic solutes in the lab?" Available at: https://www.tutorchase.com[5] Protocol Online. "Hygroscopic chemical...how to deal with?" Available at:https://www.protocol-online.org[6] Chromatography Forum. "How to Handle Hygroscopic Reference Standards?" Available at:https://www.chromforum.org[7] Wipf Group - University of Pittsburgh. "Techniques for Handling Air- and Moisture-Sensitive Compounds." Available at:https://www.pitt.edu[2] Pharma Excipients. "Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain." Available at: https://www.pharmaexcipients.com[1] Wikipedia. "Benzamidine." Available at:https://en.wikipedia.org/wiki/Benzamidine[4] PharmaInfo. "Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview." Available at: https://www.pharmainfo.in[3] MDPI. "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals." Available at: https://www.mdpi.com

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Analysis of 2-Chloro-4-hydroxybenzenecarboximidamide: A Comparative Approach

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists working with substituted aromatic compounds, Nuclear Magnetic...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists working with substituted aromatic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, serves as an indispensable tool. This guide provides an in-depth analysis of the 1H NMR spectrum of 2-Chloro-4-hydroxybenzenecarboximidamide, a molecule of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will present a detailed prediction based on established principles of NMR spectroscopy and a comparative analysis with structurally related compounds. This approach not only offers a comprehensive understanding of the target molecule's spectral features but also equips researchers with the knowledge to interpret spectra of similar compounds.

Predicting the 1H NMR Spectrum of 2-Chloro-4-hydroxybenzenecarboximidamide

The structure of 2-Chloro-4-hydroxybenzenecarboximidamide presents a trisubstituted benzene ring with distinct electronic environments for the remaining aromatic protons. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing nature of the chloro and carboximidamide groups, and the electron-donating effect of the hydroxyl group.

Based on established substituent effects in 1H NMR spectroscopy, we can predict the following spectral features for the aromatic region:

  • H-3: This proton is situated between the chloro and carboximidamide groups. The deshielding effects of these two ortho substituents would likely shift this proton's signal significantly downfield. We can anticipate a doublet for this proton due to coupling with H-5.

  • H-5: This proton is positioned between the hydroxyl and carboximidamide groups. It will experience deshielding from the adjacent carboximidamide group and shielding from the para hydroxyl group. This will likely result in a doublet of doublets due to coupling with H-3 and H-6.

  • H-6: This proton is ortho to the hydroxyl group and meta to the chloro group. The strong shielding effect of the hydroxyl group will cause this proton to resonate at the most upfield position in the aromatic region. It will appear as a doublet due to coupling with H-5.

The protons of the hydroxyl (-OH) and carboximidamide (-C(=NH)NH2) groups are exchangeable and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. They would typically appear as broad singlets.

Comparative Spectral Analysis: Learning from Related Structures

To substantiate our predictions and provide a robust framework for analysis, we will compare the expected spectrum of 2-Chloro-4-hydroxybenzenecarboximidamide with the known 1H NMR data of several structurally analogous compounds.

CompoundAromatic Proton Chemical Shifts (ppm) and MultiplicityKey Observations and Comparisons
2-Chlorobenzonitrile [1][2][3]Aromatic protons typically resonate between 7.3 and 7.7 ppm.This spectrum helps in understanding the influence of the ortho-chloro and cyano groups, which are electronically similar to the carboximidamide group. The protons ortho and para to the electron-withdrawing groups are shifted downfield.
4-Hydroxybenzonitrile [4][5][6]Aromatic protons show two doublets, typically around 6.9 ppm and 7.5 ppm.This demonstrates the effect of the para-hydroxyl group, which shields the ortho protons, causing an upfield shift.
2-Chloro-4-hydroxybenzonitrile [7]The nitrile precursor to our target molecule. Spectral data is available from commercial suppliers.This compound provides the closest structural analogy and its spectrum would be highly informative for predicting the shifts of the aromatic protons in our target molecule.
4-Hydroxybenzamide [8]In DMSO-d6, aromatic protons appear as doublets around 6.8 ppm and 7.7 ppm.The amide group is structurally similar to the carboximidamide group, providing insight into the electronic effects on the aromatic ring.
N'-Hydroxybenzenecarboximidamide [9]The protons of the carboximidamide group will have characteristic shifts.This helps in assigning the signals for the -NH and -NH2 protons in our target molecule.

This comparative approach allows for a more confident assignment of the predicted 1H NMR signals for 2-Chloro-4-hydroxybenzenecarboximidamide. The electron-donating hydroxyl group will cause an upfield shift for the ortho proton (H-6), while the electron-withdrawing chloro and carboximidamide groups will lead to a downfield shift for the adjacent protons (H-3 and H-5).

Visualizing the Proton Environments

To visually represent the distinct proton environments in 2-Chloro-4-hydroxybenzenecarboximidamide, the following molecular structure diagram is provided.

Caption: Molecular structure of 2-Chloro-4-hydroxybenzenecarboximidamide with distinct proton environments.

Experimental Protocol for 1H NMR Spectrum Acquisition

For researchers aiming to acquire a high-quality 1H NMR spectrum of 2-Chloro-4-hydroxybenzenecarboximidamide or similar compounds, the following detailed protocol is recommended.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d6) is often a good choice for polar compounds containing hydroxyl and amine protons, as it slows down their exchange rate, leading to sharper signals. Other potential solvents include deuterated methanol (CD3OD) or acetone ((CD3)2CO).

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Filtration: To remove any particulate matter that could affect the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

2. NMR Instrument Setup and Data Acquisition:

  • Shimming: Carefully shim the magnetic field to achieve a narrow and symmetrical solvent peak. This is crucial for obtaining high-resolution spectra.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Set a relaxation delay of at least 1-2 seconds to ensure quantitative integration, especially if the relative ratios of protons are important.

    • Acquisition Time (at): Use an acquisition time of 2-4 seconds to ensure good digital resolution.

    • Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Carefully phase the spectrum to ensure all peaks have a positive, absorptive lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the residual solvent peak. For DMSO-d6, the residual peak is at approximately 2.50 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal.

  • Peak Picking: Identify the chemical shift (in ppm) of each peak. For multiplets, determine the coupling constants (J-values) in Hertz (Hz).

By following this comprehensive guide, researchers can effectively predict, acquire, and interpret the 1H NMR spectrum of 2-Chloro-4-hydroxybenzenecarboximidamide and other structurally related molecules, thereby accelerating their research and development efforts.

References

  • PubChem. 2-Chloro-4-hydroxybenzonitrile. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-Chlorobenzonitrile. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. N'-Hydroxybenzenecarboximidamide. National Center for Biotechnology Information. Available from: [Link]

  • NIST. Benzonitrile, 4-hydroxy-. National Institute of Standards and Technology. Available from: [Link]

  • SIELC Technologies. 4-Hydroxybenzonitrile. Available from: [Link]

Sources

Comparative

HPLC Method Validation for 2-Chloro-4-hydroxybenzenecarboximidamide Purity: A Comparative Guide

Executive Summary The accurate purity determination of highly polar, basic active pharmaceutical ingredients (APIs) and intermediates is a persistent challenge in chromatographic method development. 2-Chloro-4-hydroxyben...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate purity determination of highly polar, basic active pharmaceutical ingredients (APIs) and intermediates is a persistent challenge in chromatographic method development. 2-Chloro-4-hydroxybenzenecarboximidamide (a benzamidine derivative) exemplifies this challenge. Its highly basic amidine group and weakly acidic phenol moiety create complex retention dynamics that often lead to poor peak shape and inadequate retention on traditional alkyl-bonded (C18) stationary phases.

This guide provides an objective, data-driven comparison between standard C18 and Biphenyl stationary phases for the purity analysis of 2-Chloro-4-hydroxybenzenecarboximidamide. Furthermore, it outlines a comprehensive, self-validating experimental protocol grounded in the latest [1].

The Chromatographic Challenge: Analyte Profiling

To design a robust HPLC method, one must first understand the causality behind the analyte's behavior in solution. 2-Chloro-4-hydroxybenzenecarboximidamide consists of three critical functional groups:

  • Carboximidamide (Benzamidine) Group: Highly basic with a pKa of approximately 11.6[2]. At any standard reversed-phase HPLC pH (pH 2.0–8.0), this group is fully protonated and carries a positive charge, making the molecule highly polar.

  • Phenol Group: Weakly acidic (pKa ~9.0).

  • Chloro Group: Electron-withdrawing, which alters the electron density of the aromatic ring.

Why Traditional C18 Fails: Standard C18 columns rely almost exclusively on dispersive hydrophobic (van der Waals) interactions. Because the protonated benzamidine is highly hydrophilic, it resists partitioning into the hydrophobic C18 layer, resulting in early elution (often near the void volume). Furthermore, the positively charged amidine group undergoes secondary ion-exchange interactions with residual, unendcapped silanols on the silica support, causing severe peak tailing and variable retention times.

Column Chemistry Comparison: C18 vs. Biphenyl

To overcome the limitations of C18, alternative stationary phases must be employed. The Biphenyl stationary phase has emerged as a superior alternative for polar aromatics[3].

  • Hydrophobic Partitioning: Like C18, the biphenyl ligands provide a hydrophobic surface.

  • 
     Interactions:  The electron-dense biphenyl rings interact strongly with the electron-deficient aromatic ring of the analyte (exacerbated by the electron-withdrawing chloro group and protonated amidine).
    
  • Dipole-Dipole Interactions: The biphenyl phase offers enhanced retention for polar compounds, allowing for higher percentages of organic modifier in the mobile phase, which improves MS compatibility and peak symmetry[4].

Retention_Mechanism Analyte 2-Chloro-4-hydroxy- benzenecarboximidamide (Protonated Basic API) C18 Standard C18 Column Analyte->C18 Biphenyl Biphenyl Column Analyte->Biphenyl C18_Mech Hydrophobic Partitioning Only (Weak for Polar Bases) C18->C18_Mech Biphenyl_Mech Hydrophobic + π-π + Dipole (Strong for Aromatics) Biphenyl->Biphenyl_Mech C18_Result Poor Retention Severe Peak Tailing C18_Mech->C18_Result Biphenyl_Result Enhanced Retention Sharp Peak Symmetry Biphenyl_Mech->Biphenyl_Result

Figure 1: Retention mechanism comparison between C18 and Biphenyl phases for polar aromatics.

Comparative Performance Data

The following table summarizes the experimental performance of a standard fully porous C18 column versus a core-shell Biphenyl column when analyzing 2-Chloro-4-hydroxybenzenecarboximidamide spiked with a closely related synthetic impurity (4-hydroxybenzamidine).

Note: Both columns were run using the optimized mobile phase conditions described in Section 5.

Chromatographic ParameterStandard C18 (5 µm, 150 x 4.6 mm)Core-Shell Biphenyl (2.6 µm, 100 x 4.6 mm)Performance Verdict
Retention Time (

)
2.15 min6.45 minBiphenyl Superior: Avoids void volume interference.
Peak Tailing Factor (

)
1.95 (Severe tailing)1.12 (Excellent symmetry)Biphenyl Superior: Eliminates secondary silanol interactions.
Resolution (

) from Impurity
1.1 (Co-elution risk)3.8 (Baseline separation)Biphenyl Superior:

selectivity drives separation.
Theoretical Plates (

)
4,20014,500Biphenyl Superior: Core-shell tech + optimal retention.
System Suitability (RSD%) 2.8% (n=6)0.4% (n=6)Biphenyl Superior: Highly reproducible integration.

Experimental Design & ICH Q2(R2) Validation Framework

Method validation ensures the analytical procedure is fit for its intended purpose. For a purity assay, the mandate the evaluation of Specificity, Linearity, Accuracy, Precision, and Robustness[5].

ICH_Validation Start Method Validation ICH Q2(R2) Framework Spec Specificity (Blank & Impurity Interference) Start->Spec LinRange Linearity & Range (LOQ to 120% Spec) Start->LinRange AccPrec Accuracy & Precision (Repeatability & Intermediate) Start->AccPrec LODLOQ LOD / LOQ (Signal-to-Noise S/N) Start->LODLOQ Robust Robustness (pH, Temp, Flow Variations) Start->Robust Report Validation Report & System Suitability Testing (SST) Spec->Report LinRange->Report AccPrec->Report LODLOQ->Report Robust->Report

Figure 2: ICH Q2(R2) analytical method validation workflow for purity assays.

Step-by-Step Validation Protocol

This protocol utilizes a self-validating System Suitability Test (SST) sequence to ensure instrument readiness before any validation parameters are measured.

Phase 1: Chromatographic Conditions
  • Column: Core-Shell Biphenyl, 2.6 µm, 100 x 4.6 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water. (Causality: TFA lowers the pH to ~2.0, suppressing silanol ionization on the silica support. It also acts as an ion-pairing agent, forming a neutral hydrophobic complex with the protonated benzamidine, drastically improving retention and peak shape).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–8 min: 5%

      
       60% B
      
    • 8–10 min: 60% B

    • 10.1–15 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (PDA detector recommended for peak purity analysis).

  • Injection Volume: 5 µL.

Phase 2: Sample Preparation
  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 2-Chloro-4-hydroxybenzenecarboximidamide reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard (100% Level): Dilute 1.0 mL of the stock to 10 mL with diluent (100 µg/mL).

Phase 3: Execution of ICH Q2(R2) Parameters
  • System Suitability (SST): Inject the Working Standard 6 times.

    • Acceptance Criteria: RSD of peak area

      
       2.0%, Tailing factor 
      
      
      
      1.5, Theoretical plates
      
      
      10,000.
  • Specificity: Inject Diluent (Blank), Working Standard, and a sample spiked with known impurities (e.g., 4-hydroxybenzamidine).

    • Acceptance Criteria: No interfering peaks in the blank at the

      
       of the API. Resolution (
      
      
      
      ) between API and closest impurity
      
      
      1.5.
  • Linearity & Range: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the working concentration (25 µg/mL to 150 µg/mL). Inject each in triplicate.

    • Acceptance Criteria: Correlation coefficient (

      
      ) 
      
      
      
      0.999.
  • Accuracy (Recovery): Spike known amounts of the API into a synthetic placebo matrix at 50%, 100%, and 150% levels. Prepare three replicates per level.

    • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

  • Robustness: Deliberately vary the column temperature (

    
     5°C), flow rate (
    
    
    
    0.1 mL/min), and mobile phase pH (
    
    
    0.1 units).
    • Acceptance Criteria: SST parameters must still pass under all varied conditions, proving the method's resilience.

Conclusion

For the purity analysis of highly polar, basic compounds like 2-Chloro-4-hydroxybenzenecarboximidamide, traditional C18 columns fall short due to a lack of retention and severe secondary silanol interactions. By transitioning to a Biphenyl stationary phase and utilizing an ion-pairing acidic mobile phase (0.1% TFA), chromatographers can leverage


 and dipole interactions to achieve superior retention, baseline resolution, and excellent peak symmetry. When validated against the rigorous ICH Q2(R2) framework, this methodology provides a highly reliable, regulatory-compliant system for pharmaceutical quality control.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." EMA Scientific Guidelines, 2024. URL:[Link]

  • Williams, R. "pKa Data Compiled by R. Williams - Organic Chemistry Data." ACS Organic Division, 2022. URL:[Link]

  • Phenomenex. "Comparing Kinetex Biphenyl and Luna Omega Polar C18 Columns." Phenomenex Technical Notes, 2024. URL:[Link]

Sources

Validation

Infrared (IR) spectroscopy peaks of 2-Chloro-4-hydroxybenzenecarboximidamide

A Comparative IR Analysis for Purity Assessment & Structural Validation Executive Summary & Application Context 2-Chloro-4-hydroxybenzenecarboximidamide (also known as 2-Chloro-4-hydroxybenzamidine) is a critical pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative IR Analysis for Purity Assessment & Structural Validation

Executive Summary & Application Context

2-Chloro-4-hydroxybenzenecarboximidamide (also known as 2-Chloro-4-hydroxybenzamidine) is a critical pharmacophore, often serving as the P1 anchoring moiety in trypsin-like serine protease inhibitors (e.g., Thrombin or Factor Xa inhibitors).

In drug development, the primary analytical challenge is not just identifying the molecule, but distinguishing it from its synthetic precursor (Nitrile ) and its hydrolytic degradation product (Amide ).

This guide provides a comparative spectroscopic analysis, establishing the Infrared (IR) fingerprint required to validate the Pinner synthesis transformation (


) and ensure stability against hydrolysis.
Structural Analysis & Predicted IR Fingerprint

The molecule features three competing functional groups that dictate its IR spectrum: the Amidine (cationic/neutral equilibrium), the Phenol (H-bond donor), and the Aryl Chloride (inductive withdrawer).

Key Diagnostic Peaks (Target Molecule)
Functional GroupVibration ModeWavenumber (

)
IntensityDiagnostic Note
Amidine (

)

Stretch
1600 – 1660 StrongThe "Fingerprint" of the amidine. Often appears as a split peak or shoulder due to

scissoring.
Amidine / Phenol

&

3100 – 3500 Broad/StrongA complex, broad envelope. The sharp

spikes often ride on top of the broad

mound.
Aromatic Ring

Ring
1450 – 1600 MediumMultiple sharp bands confirming the benzene core.[1][2]
Aryl Chloride (

)

1050 – 1090 Med/WeakOften obscured in the fingerprint region; less reliable for primary ID.
C-N Single Bond

1200 – 1350 MediumConnects the amidine carbon to the ring.

Critical Insight (Substituent Effects): The 4-Hydroxy group is a strong electron donor (Resonance). This typically lowers the


 frequency compared to unsubstituted benzamidine (

).[3] However, the 2-Chloro group (electron withdrawing) exerts an inductive effect that opposes this. Result: Expect the

peak to remain robust near 1630–1650

, potentially splitting due to intramolecular H-bonding between the Amidine protons and the ortho-Chlorine.
Comparative Analysis: Target vs. Impurities

The "performance" of IR spectroscopy here is defined by its ability to resolve the target from its process-related impurities.

Scenario: Monitoring the Pinner Reaction

Reaction: 2-Chloro-4-hydroxybenzonitrile


 Imidate 

Amidine
FeaturePrecursor (Nitrile) Target (Amidine) Degradant (Amide)
Diagnostic Region 2200 – 2250

1600 – 1660

1650 – 1690

Primary Peak Sharp

stretch.
Strong

stretch.[3][4]
Very Strong

stretch.[2]
Differentiation Easiest to detect. If this peak exists, the reaction is incomplete.Hardest to distinguish from Amide without high resolution.Shift: The Amide

is typically

higher than the Amidine

.
N-H Region Absent (unless phenol OH is present).Broad/Complex (

+

).
Moderate (

+

).
Comparative Data Table
CompoundKey Peak 1 (

)
Key Peak 2 (

)
Interpretation Status
2-Cl-4-OH-Benzonitrile 2230 (s) (

)
3300 (br) (

)
Fail: Unreacted Starting Material.
2-Cl-4-OH-Benzamide 1675 (vs) (

)
3150-3400 (

)
Fail: Hydrolysis Product.[5]
Target Amidine 1635 (s) (

)
3100-3500 (br)Pass: Desired Product.
Experimental Protocol (ATR-FTIR)

To ensure reproducibility and minimize hygroscopic interference (amidines are often hygroscopic salts), Attenuated Total Reflectance (ATR) is the preferred method over KBr pellets.

Step-by-Step Methodology:

  • Instrument Prep: Use an FTIR spectrometer with a Diamond or ZnSe ATR crystal (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Background Scan: Clean crystal with isopropanol. Collect background spectrum (air) with 32 scans at

    
     resolution.
    
  • Sample Loading:

    • Place

      
       of the solid 2-Chloro-4-hydroxybenzenecarboximidamide onto the crystal.
      
    • Note: If the sample is the HCl salt (common for amidines), ensure the crystal is acid-resistant (Diamond is best).

  • Compression: Apply high pressure using the anvil to ensure intimate contact. Amidines are hard crystals; poor contact yields noisy spectra.

  • Acquisition: Scan range

    
    . Accumulate 64 scans to improve Signal-to-Noise ratio.
    
  • Post-Processing: Apply ATR correction (if quantitative comparison to transmission libraries is needed). Baseline correct only if necessary.

Decision Logic for QC (Visualization)

The following diagram outlines the logical workflow for identifying the compound and troubleshooting the synthesis using IR data.

IR_Decision_Tree Start Analyze Sample Spectrum CheckCN Check 2200-2250 cm-1 Start->CheckCN HasCN Sharp Peak Present? CheckCN->HasCN ResultSM Impurity: Nitrile Precursor (Incomplete Reaction) HasCN->ResultSM Yes CheckCO Check 1660-1690 cm-1 HasCN->CheckCO No HasCO Strong Peak > 1670 cm-1? CheckCO->HasCO ResultAmide Impurity: Benzamide (Hydrolysis) HasCO->ResultAmide Yes (Strong C=O) CheckCN_Amid Check 1600-1650 cm-1 HasCO->CheckCN_Amid No HasCN_Amid Strong Peak ~1635 cm-1? CheckCN_Amid->HasCN_Amid Final Identity Confirmed: 2-Cl-4-OH-Benzamidine HasCN_Amid->Final Yes Unknown Unknown / Decomposition HasCN_Amid->Unknown No

Figure 1: Spectroscopic decision tree for validating the synthesis of benzamidine derivatives from nitrile precursors.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Standard text for Amidine/Amide differentiation).

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[5]

  • NIST Chemistry WebBook. (2023). Infrared Spectra of Benzonitrile and Benzamide Derivatives. National Institute of Standards and Technology. [Link]

  • Bernstein, J., et al. (1994). "Polymorphism in Benzamidine Derivatives: Spectral Implications." Journal of Chemical Crystallography.
  • PubChem. (2024). Compound Summary: 2-Chloro-4-hydroxybenzamidine. National Library of Medicine. [Link]

Sources

Comparative

A Comparative Guide to Purity Assessment Techniques for 2-Chloro-4-hydroxybenzamidine

For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Ensuring Analytical Excellence. In the landscape of pharmaceutical development, the purity of an active ph...

Author: BenchChem Technical Support Team. Date: March 2026

For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Ensuring Analytical Excellence.

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For a molecule like 2-Chloro-4-hydroxybenzamidine, a key building block in medicinal chemistry, a comprehensive understanding of its purity profile is paramount. This guide provides an in-depth, comparative analysis of the principal analytical techniques for assessing the purity of 2-Chloro-4-hydroxybenzamidine: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to empower you in selecting the most appropriate methodology for your analytical needs.

The Criticality of Purity for 2-Chloro-4-hydroxybenzamidine

2-Chloro-4-hydroxybenzamidine serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. The presence of impurities, even at trace levels, can have significant consequences, including altered pharmacological or toxicological profiles, reduced efficacy, and compromised patient safety. Impurities can originate from the synthetic route (process-related impurities) or from the degradation of the API over time (degradation products). A robust analytical strategy is therefore essential to identify and quantify these impurities, ensuring the quality and consistency of the final drug product.

Potential Impurities in 2-Chloro-4-hydroxybenzamidine

A thorough purity assessment begins with an understanding of the potential impurities that may be present. Based on common synthetic routes for similar benzamide derivatives, potential process-related impurities could include unreacted starting materials such as 2-chloro-4-hydroxybenzonitrile, or byproducts from incomplete reactions or side reactions.[1]

Forced degradation studies, where the compound is subjected to stress conditions like acid, base, oxidation, heat, and light, are instrumental in identifying potential degradation products.[2][3][4][5] For a molecule with a hydroxyl and a benzamidine group, potential degradation pathways could involve hydrolysis of the amidine to the corresponding carboxylic acid or amide, or oxidation of the phenol group.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity Analysis

HPLC, particularly in its reversed-phase mode, is the cornerstone of purity assessment in the pharmaceutical industry due to its high resolving power, reproducibility, and quantitative accuracy.[6][7]

The "Why" Behind the HPLC Method

The choice of a reversed-phase C18 column is predicated on the non-polar nature of the stationary phase, which effectively retains the moderately polar 2-Chloro-4-hydroxybenzamidine and allows for its separation from more polar or less polar impurities. The mobile phase, a mixture of an organic solvent like acetonitrile and an aqueous buffer, is optimized to achieve a good peak shape and resolution. The addition of a small amount of acid, such as formic acid, helps to suppress the ionization of the basic amidine group, leading to sharper, more symmetrical peaks. UV detection is well-suited for this aromatic compound, providing a linear response over a wide concentration range.

Experimental Protocol: HPLC-UV for Purity Determination
  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[8]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by measuring the UV spectrum of 2-Chloro-4-hydroxybenzamidine (typically around 240-260 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the 2-Chloro-4-hydroxybenzamidine sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

    • Inject the sample solution and record the chromatogram.

    • Peak purity can be assessed using a photodiode array (PDA) detector.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

Caption: A streamlined workflow for the purity assessment of 2-Chloro-4-hydroxybenzamidine by HPLC-UV.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Key to Impurity Identification

While HPLC-UV is excellent for quantification, it provides limited information for the structural elucidation of unknown impurities. This is where the power of mass spectrometry comes into play.[9][10] Coupling a liquid chromatograph to a mass spectrometer provides molecular weight information and, with tandem MS (MS/MS), fragmentation patterns that are invaluable for identifying unknown impurities.[11]

The Rationale for LC-MS

The primary advantage of LC-MS is its ability to provide mass information for each separated peak, enabling the tentative identification of impurities even in the absence of reference standards. This is particularly crucial during drug development when the impurity profile is not yet well-characterized. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of an impurity.[10]

Experimental Protocol: LC-MS for Impurity Profiling
  • LC Conditions: Similar to the HPLC-UV method, but with a focus on using volatile mobile phase additives (e.g., formic acid or ammonium formate) that are compatible with the MS interface.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode for the basic amidine group.

    • Mass Analyzer: A triple quadrupole (for targeted analysis and quantification) or a high-resolution mass spectrometer like a Time-of-Flight (TOF) or Orbitrap (for accurate mass measurements and identification of unknowns).

    • Data Acquisition: Full scan mode to detect all ions, and product ion scan (MS/MS) mode to obtain fragmentation patterns of selected ions.

  • Analysis:

    • The data is processed to extract chromatograms for specific mass-to-charge ratios (m/z) corresponding to the parent compound and potential impurities.

    • The accurate mass measurements and fragmentation patterns are used to propose structures for the unknown impurities.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Interpretation weigh Weigh Sample dissolve Dissolve in Volatile Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into LC filter->inject separate LC Separation inject->separate ionize ESI Ionization separate->ionize analyze Mass Analysis (HRMS) ionize->analyze extract Extract Ion Chromatograms analyze->extract identify Identify Impurities (Mass & Fragmentation) extract->identify

Caption: The workflow for impurity identification in 2-Chloro-4-hydroxybenzamidine using LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Absolute Purity

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules.[11] Furthermore, quantitative NMR (qNMR) has emerged as a primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[12][13][14]

The Power of NMR in Purity Assessment

The uniqueness of NMR lies in its ability to provide detailed structural information. A ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. This makes it a powerful tool for confirming the structure of 2-Chloro-4-hydroxybenzamidine and for identifying the structure of any significant impurities.

qNMR leverages the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[14] By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight, the absolute purity of the analyte can be determined with high accuracy.

Experimental Protocol: Quantitative ¹H NMR (qNMR) for Absolute Purity
  • Sample Preparation:

    • Accurately weigh a known amount of the 2-Chloro-4-hydroxybenzamidine sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum using a high-field NMR spectrometer.

    • Ensure a sufficient relaxation delay (D1) between scans (typically 5-7 times the longest T₁ of the signals of interest) to allow for full relaxation of all protons, which is critical for accurate integration.

    • Use a 90° pulse angle.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from 2-Chloro-4-hydroxybenzamidine and a well-resolved signal from the internal standard.

    • Calculate the purity of the sample using the following equation:

    Purityanalyte (%) = (Ianalyte / Istd) × (Nstd / Nanalyte) × (MWanalyte / MWstd) × (Wstd / Wanalyte) × Puritystd

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • Purity = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Purity Calculation weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquire Acquire Quantitative ¹H NMR Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Sources

Validation

Defining Purity: Elemental Analysis Standards for 2-Chloro-4-hydroxybenzenecarboximidamide

Executive Summary For researchers synthesizing or sourcing 2-Chloro-4-hydroxybenzenecarboximidamide (2-Cl-4-OH-benzamidine), establishing a purity standard is notoriously difficult. This molecule presents a "perfect stor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers synthesizing or sourcing 2-Chloro-4-hydroxybenzenecarboximidamide (2-Cl-4-OH-benzamidine), establishing a purity standard is notoriously difficult. This molecule presents a "perfect storm" of analytical challenges: it is a hygroscopic amidine base , it typically exists as a hydrochloride salt , and it contains a halogen (chlorine) that interferes with standard combustion detection.

This guide objectively compares the industry "Gold Standard"—Classical Combustion Analysis (CHN + Cl Titration) —against the modern "Orthogonal Standard"—Quantitative NMR (qNMR) . While classical analysis is often a regulatory requirement, our experimental data suggests that for this specific pharmacophore, qNMR offers superior specificity and diagnostic power.

Part 1: The Analyte Challenge

To understand why standard protocols fail, we must analyze the molecule's chemical behavior.

  • The Amidine Trap: The carboximidamide group (

    
    ) is highly basic (
    
    
    
    ). It avidly sequesters atmospheric moisture and
    
    
    .
  • The Salt Factor: This compound is almost invariably isolated as a hydrochloride salt (

    
    ). However, stoichiometry often varies (e.g., hemi-hydrochlorides) or includes trapped solvent, skewing elemental weight percentages.
    
  • The Halogen Interference: The covalently bonded chlorine at the C2 position requires specific combustion additives (silver wool) to prevent halogen gas from interfering with Nitrogen detection.

Part 2: Comparative Methodology

Standard A: Classical Combustion Analysis (CHN + Cl)

The Regulatory Benchmark

This method combusts the sample at >950°C in an oxygen-rich environment.

  • Mechanism: Carbon converts to

    
    , Hydrogen to 
    
    
    
    , and Nitrogen to
    
    
    .
  • The Chlorine Modification: Because Chlorine forms

    
     and 
    
    
    
    gas (which can be misread as water or interfere with N-detectors), the combustion tube must be packed with Silver Tungstate on Magnesium Oxide or silver wool to trap halogens as Silver Chloride (AgCl).
  • Pros: High precision (<0.3% variance); industry standard for bulk purity.

  • Cons: "Blind" technique—cannot distinguish between impurities and the analyte; fails if the salt form is ambiguous (e.g., mono-HCl vs. di-HCl).

Standard B: Quantitative NMR (qNMR)

The Orthogonal Problem-Solver[1][2]

This method uses an internal standard of known purity (e.g., Maleic Acid or Dimethyl Sulfone) added directly to the solubilized analyte.

  • Mechanism: Purity is calculated by comparing the molar integration of the analyte's unique protons (aromatic region) against the internal standard's protons.[3]

  • Pros: Absolute specificity. It separates the analyte signal from water, solvents, and inorganic salts.

  • Cons: Lower precision (typically ±1.0%) compared to combustion; requires deuterated solvents.

Part 3: Experimental Data & Performance Metrics

The following data simulates a comparative validation of a synthesized batch of 2-Chloro-4-hydroxybenzenecarboximidamide Hydrochloride.

Theoretical Composition (HCl Salt):

  • Formula:

    
     (assuming Mono-HCl)
    
  • MW: 207.06 g/mol

  • C: 40.60% | H: 3.89% | N: 13.53%

Table 1: Comparative Accuracy on "Wet" Sample

Sample Condition: Exposed to ambient air for 2 hours (Hygroscopic uptake).

MetricClassical Combustion (CHN)qNMR (Internal Std: Maleic Acid)
Carbon Found 39.10% (Fail: -1.5% deviation)N/A (Calculates Molar Purity)
Nitrogen Found 12.98% (Fail: -0.55% deviation)N/A
Purity Calculation 96.3% (Inferred)99.1% (Absolute)
Diagnosis Interpreted as "Impure" due to low C/N values.Correctly identifies 2.8% water weight; confirms structure is intact.
Sample Req. ~2.5 mg (Destructive)~10 mg (Non-destructive/Recoverable)
Chlorine Handling Requires separate titration (Schöniger Flask).No interference.

Analysis: The Combustion method failed the standard acceptance criteria (


) because it counted the absorbed water as "impurity" mass. qNMR correctly identified the active pharmaceutical ingredient (API) mass, proving the compound was pure but hydrated.

Part 4: Validated Workflow (The Protocol)

For this specific compound, a Hybrid Protocol is recommended. Do not rely on CHN alone.

Step-by-Step Validation Logic

G Start Crude 2-Cl-4-OH-Benzamidine Drying Vacuum Dry (40°C, P2O5 trap) 24 Hours Start->Drying Decision Is Sample Hygroscopic? Drying->Decision Method_A Method A: Combustion (CHN) + Schöniger Flask (Cl) Decision->Method_A No (Stable Solid) Method_B Method B: qNMR (DMSO-d6 + Maleic Acid) Decision->Method_B Yes (Sticky/Oily) Result_A Result: Total % Composition (Fails if Hydrated) Method_A->Result_A Result_B Result: Absolute Molar Purity (Ignores Water/Salts) Method_B->Result_B Final Combine Data: Use qNMR for Assay Use CHN for Salt Confirmation Result_A->Final Result_B->Final

Figure 1: Decision matrix for analytical method selection based on sample physical state.

Critical Protocol Details
1. Handling the Halogen (Combustion)

If you must use Combustion Analysis (e.g., for publication requirements):

  • Catalyst: Use

    
     (Tungsten Trioxide) as the combustion catalyst.
    
  • Trap: Ensure the reduction tube contains a distinct layer of Silver wool heated to 600°C. This traps the Chlorine released from the 2-position as AgCl. Without this, Cl gas will pass to the thermal conductivity detector, causing significant errors in the Nitrogen reading.

2. The qNMR Setup (Recommended)
  • Solvent: DMSO-

    
     is required. The hydroxyl proton at position 4 and the amidine protons are exchangeable; DMSO minimizes this exchange compared to MeOD.
    
  • Internal Standard: Use Maleic Acid (traceable grade). It provides a clean singlet at

    
     6.3 ppm, well-separated from the aromatic signals of the benzamidine (
    
    
    
    6.8 - 7.5 ppm).
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically >30 seconds) to ensure full magnetization recovery, critical for quantitative accuracy.

Part 5: Troubleshooting & Causality

Issue: High Nitrogen values (>14%) in Combustion Analysis.

  • Cause: Likely incomplete combustion of the amidine C=N bond, or "breakthrough" of Chlorine gas into the N-detector.

  • Fix: Increase oxygen dosing time and check the condition of the Silver trap.

Issue: Inconsistent Melting Point vs. Purity.

  • Cause: 2-Chloro-4-hydroxybenzenecarboximidamide forms various polymorphs and hydrates.

  • Fix: Do not rely on Melting Point as a primary purity standard. Use qNMR.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Microanalysis Standards. "Reference Materials for Elemental Analysis (Acetanilide/Sulfanilamide)." Elemental Microanalysis Ltd. Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • PubChem. "2-Chloro-4-hydroxybenzenecarboximidamide Compound Summary." National Library of Medicine. Link

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-4-hydroxybenzenecarboximidamide proper disposal procedures

Executive Summary & Chemical Assessment 2-Chloro-4-hydroxybenzenecarboximidamide (often referred to as a substituted benzamidine) presents a specific disposal challenge due to its dual functionality: it contains a basic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Assessment

2-Chloro-4-hydroxybenzenecarboximidamide (often referred to as a substituted benzamidine) presents a specific disposal challenge due to its dual functionality: it contains a basic amidine group (


) and an acidic/phenolic hydroxyl group , all attached to a chlorinated  benzene ring.[1][2]

Effective disposal requires strict adherence to Halogenated Organic Waste protocols.[2] Misclassification of this compound into non-halogenated streams is a common compliance violation that can result in significant regulatory fines (EPA/RCRA) and dangerous downstream incineration byproducts (dioxins).[2]

Critical Chemical Property Disposal Implication
Halogen Content (Cl) Mandatory: Must be disposed of in the Halogenated waste stream.[2] Never mix with non-halogenated solvents (e.g., pure acetone/ethanol) intended for fuel blending.[1][2]
Amidine Moiety (Basic) Potential for exothermic reaction if mixed rapidly with strong acid waste.[2]
Phenolic Hydroxyl Classifies the substance as a potential toxic irritant; requires segregation from strong oxidizers.[2]
Physical State Typically a solid (salt or free base).[2] Solids must be collected in dedicated containers or dissolved in compatible halogenated solvents.[2]

Waste Stream Categorization

Before initiating disposal, you must categorize the waste based on the matrix it is currently in.[1] Use the following logic to determine the correct waste stream.

The "Halogen Rule" (Self-Validating Check)

Does the molecule contain Fluorine, Chlorine, Bromine, or Iodine? YES (Chlorine at C2 position).


Destination:  Halogenated Waste Stream (Stream C).[1][2]
DOT Visualization: Disposal Decision Tree

The following diagram outlines the logical workflow for disposing of 2-Chloro-4-hydroxybenzenecarboximidamide in various states.

DisposalWorkflow Start Waste Generation: 2-Chloro-4-hydroxybenzenecarboximidamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidAction Place in Wide-Mouth HDPE Jar (Solid Waste) Solid->SolidAction SolventCheck Check Solvent Compatibility Liquid->SolventCheck Labeling Label: 'Halogenated Organic' + 'Toxic' + 'Irritant' SolidAction->Labeling HaloStream Halogenated Solvent Stream (Stream C) SolventCheck->HaloStream Contains Cl NonHaloStream Non-Halogenated Stream SolventCheck->NonHaloStream Do NOT Use HaloStream->Labeling Incineration High-Temp Incineration (Off-Site Facility) Labeling->Incineration

Figure 1: Decision tree for segregating chlorinated benzamidine waste.[2] Note that the presence of chlorine overrides the solvent identity, forcing the material into the halogenated stream.[1]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid

Use this protocol for expired reagents, synthesis products, or spill cleanup residues.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2] Glass is acceptable but poses a breakage risk; HDPE is preferred for solid organic waste.[2]

  • Transfer: Transfer the solid using a chemically resistant spatula or scoop.[2] Avoid generating dust.[2][3][4][5]

    • Engineering Control: Perform this operation inside a chemical fume hood to capture potential benzamidine dust, which is a respiratory irritant.[1]

  • Labeling: Apply a hazardous waste label immediately.[2]

    • Constituents: Write "2-Chloro-4-hydroxybenzenecarboximidamide" (do not use abbreviations).

    • Hazard Checkboxes: Check "Toxic" and "Irritant."[2][5]

  • Storage: Close the lid tightly. Place the container in the Solid Hazardous Waste satellite accumulation area.

Scenario B: Disposal of Liquid Solutions (Reaction Mixtures)

Use this protocol for mother liquors or HPLC waste containing the compound.[2]

  • pH Verification (The Amidine Factor):

    • Benzamidines are basic.[2] If your waste solution is highly acidic (e.g., from a trifluoroacetic acid deprotection step), mixing it rapidly with the basic amidine waste can generate heat.[1]

    • Action: If the volume is >500mL, check pH.[1] If highly acidic/basic, neutralize to pH 5–9 before bulking into the main carboy to prevent thermal expansion/venting issues.[1]

  • Segregation:

    • Pour the solution into the Halogenated Waste Carboy (typically red or yellow tagged in most labs).[2]

    • CRITICAL: Do NOT pour into the "Organic Solvents (Non-Halogenated)" carboy. Even if the solvent is Ethanol, the dissolved solute (the chlorinated amidine) contaminates the entire stream, rendering it unsuitable for fuel blending.[1]

  • Rinsing: Triple-rinse the original vessel with a small amount of compatible solvent (e.g., dichloromethane or ethanol) and add the rinsate to the Halogenated Waste carboy.

Emergency Spill Management

In the event of a spill outside the fume hood, immediate containment is required to prevent environmental contamination.[1]

PhaseAction Protocol
1. Secure Alert personnel. Evacuate if dust is visible in the air.[2] Don PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.
2.[1] Contain Solids: Cover with a dust suppressant (wet paper towels) to prevent airborne particles.[2] Liquids: Surround with absorbent boom or vermiculite.
3.[2] Clean Scoop material into a disposal bag.[2] Do not use a vacuum unless it is HEPA-filtered and explosion-proof.[2]
4. Decontaminate Wipe the surface with a mild soap/water solution.[2] The phenol group increases water solubility slightly, but an alcohol wipe (ethanol/isopropanol) is more effective for final cleaning.[1]
5. Dispose Place all cleanup materials (wipes, gloves, absorbent) into the Solid Hazardous Waste container.[1]

Regulatory & Compliance Context (The "Why")

Understanding the regulatory framework ensures you can justify your disposal choices to Environmental Health & Safety (EHS) officers.[2]

  • EPA RCRA Status: While 2-Chloro-4-hydroxybenzenecarboximidamide is not typically a "P-listed" or "U-listed" waste by specific name (unlike Phenol, U188), it falls under Characteristic Waste if it exhibits toxicity.[1][2]

  • Halogenated Solvent Definition: The EPA and EU waste codes strictly regulate halogenated organics (e.g., EU Waste Code

    
    ).[1] Incinerating halogenated compounds at low temperatures (standard fuel blending) can release Hydrochloric Acid (HCl)  and Dioxins .[2]
    
  • Self-Validating Mechanism: By placing this in the Halogenated stream, you ensure it goes to a facility equipped with wet scrubbers and high-temperature afterburners (

    
    C), effectively neutralizing the chlorine and destroying the benzene ring.[1][2]
    

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Benzamidine Derivatives and Chlorinated Phenols.[2] Available at: [Link][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2] Available at: [Link][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] Washington (DC): National Academies Press (US); 2011.[2] Chapter 8, Management of Waste. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] Available at: [Link][2]

Sources

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